Technical Documentation Center

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Core Science & Biosynthesis

Foundational

The Pharmacological and Synthetic Divergence of Benzo[d]isoxazole Derivatives

Executive Summary & Nomenclature Resolution In medicinal chemistry, the terms benzo[d]isoxazole and 1,2-benzisoxazole refer to the exact same aromatic heterocyclic scaffold (CAS 271-95-4). The "difference" is purely nome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Resolution

In medicinal chemistry, the terms benzo[d]isoxazole and 1,2-benzisoxazole refer to the exact same aromatic heterocyclic scaffold (CAS 271-95-4). The "difference" is purely nomenclatural: "1,2-benzisoxazole" is the traditional naming convention denoting the adjacent oxygen (1) and nitrogen (2) atoms, while "benzo[d]isoxazole" is the systematic IUPAC nomenclature indicating that the benzene ring is fused to the d-face (the C4–C5 bond) of the isoxazole ring 1.

While the core scaffold is identical, the true technical divergence lies in its derivatives . The strategic placement of substituents—particularly at the 3-position—dramatically shifts the molecule's pharmacological profile. This whitepaper dissects how functionalizing this single privileged scaffold yields completely divergent therapeutic classes: from atypical antipsychotics targeting serotonergic/dopaminergic pathways to anticonvulsants modulating ion channels.

Pharmacological Divergence: Antipsychotics vs. Anticonvulsants

The biological activity of benzo[d]isoxazole derivatives is highly sensitive to steric and electronic modifications.

3-Alkyl/Aryl Substitutions (Atypical Antipsychotics)

Derivatives featuring bulky alkyl or aryl groups at the 3-position, such as Risperidone and its active metabolite Paliperidone (9-hydroxyrisperidone), exhibit potent antagonism at serotonin 5-HT2A and dopamine D2 receptors. The mechanism of action relies on a high 5-HT2A/D2 binding ratio. By potently blocking 5-HT2A receptors (K_i ≈ 0.2–0.6 nM), these derivatives modulate dopamine release in the mesocortical pathway, mitigating the extrapyramidal symptoms (EPS) typically caused by D2 blockade 2.

3-Methanesulfonamide Substitutions (Anticonvulsants)

Conversely, substituting the 3-position with a methanesulfonamide group yields Zonisamide . This structural shift completely abolishes monoamine receptor affinity. Instead, Zonisamide acts by blocking voltage-gated sodium (Na+) channels and reducing voltage-sensitive T-type calcium (Ca2+) currents, thereby suppressing the sustained, repetitive neuronal firing characteristic of epileptiform activity 3.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities (K_i) of key benzo[d]isoxazole derivatives, illustrating the structure-activity relationship (SAR) divergence 456:

Derivative / CompoundPrimary Target(s)5-HT2A Affinity (K_i, nM)D2 Affinity (K_i, nM)Primary Indication
Risperidone 5-HT2A, D20.2 – 0.63.0 – 3.2Schizophrenia
Paliperidone 5-HT2A, D2~1.2~2.8Schizophrenia
Compound 8a (Fluorophenyl deriv.)5-HT2A14.90>300Experimental
Compound 7d (Cyclohexyl deriv.)5-HT2A42.30>300Experimental
Zonisamide Na+ / Ca2+ ChannelsN/AN/AEpilepsy

Mechanistic Pathway Visualization

The diagram below maps how the base benzo[d]isoxazole scaffold diverges into two distinct pharmacological signaling pathways based on its functionalization.

BenzisoxazolePathways Scaffold Benzo[d]isoxazole Core (1,2-Benzisoxazole) Risperidone 3-Alkyl/Aryl Substitution (e.g., Risperidone) Scaffold->Risperidone Zonisamide 3-Methanesulfonamide (e.g., Zonisamide) Scaffold->Zonisamide Target_5HT 5-HT2A Receptor Antagonism Risperidone->Target_5HT Target_D2 D2 Receptor Antagonism Risperidone->Target_D2 Target_Na Voltage-Gated Na+ Channels Zonisamide->Target_Na Target_Ca T-Type Ca2+ Channels Zonisamide->Target_Ca Effect_Psych Reduction of Psychotic Symptoms Target_5HT->Effect_Psych Target_D2->Effect_Psych Effect_Epil Suppression of Epileptiform Activity Target_Na->Effect_Epil Target_Ca->Effect_Epil

Caption: Pharmacological divergence of benzo[d]isoxazole derivatives based on 3-position substitution.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each reagent and step.

Protocol A: Base-Catalyzed Synthesis of the Benzo[d]isoxazole Core

This protocol details the construction of the 1,2-benzisoxazole ring from salicylaldehyde 1.

  • Reagent Preparation : Dissolve 10 mmol of salicylaldehyde in 20 mL of 10% aqueous NaOH.

    • Causality: The strong base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion required for the subsequent ring-closure step.

  • Amination & Cyclization : Slowly add 12 mmol of hydroxylamine-O-sulfonic acid (HOSA) to the stirring solution at room temperature.

    • Causality: HOSA serves a dual purpose. First, it acts as an electrophilic aminating agent to form an O-sulfonated oxime intermediate. Second, the sulfate group acts as an exceptional leaving group. The adjacent phenoxide ion undergoes an intramolecular nucleophilic attack on the nitrogen, displacing the sulfate to close the isoxazole ring.

  • Self-Validating Extraction : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Verification : Perform IR spectroscopy on the concentrated product. The protocol is validated by the disappearance of the broad aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of a sharp C=N stretch (~1610 cm⁻¹).

Protocol B: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This workflow determines the K_i of novel benzo[d]isoxazole derivatives for the 5-HT2A receptor 4.

  • Membrane Preparation : Isolate cell membranes from CHO cells stably expressing the human 5-HT2A receptor. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]ketanserin (final concentration 1 nM), and 25 µL of the test derivative at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

    • Causality: [3H]ketanserin is a highly selective radioligand for 5-HT2A. The test derivative competes for the same binding site; a reduction in measured radioactivity directly correlates to the derivative's binding affinity.

  • Self-Validating Control (NSB) : Dedicate three wells to Non-Specific Binding (NSB) control by adding 10 µM of unlabeled mianserin instead of the test derivative.

    • Causality: Mianserin saturates all specific 5-HT2A sites. Any residual radioactivity in these wells represents background noise (ligand sticking to lipids/plastic). Specific binding is calculated as Total Binding - NSB, validating the assay's signal-to-noise ratio.

  • Filtration & Counting : Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding to the filter itself. Measure retained radioactivity using a liquid scintillation counter.

References

  • Benzisoxazole - Wikipedia. Wikimedia Foundation.
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers - Benchchem. Benchchem.
  • Mechanism of Action of Risperidone - Psychopharmacology Institute. Psychopharmacology Institute.
  • Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed. National Institutes of Health.
  • Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC. National Institutes of Health.
  • Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors - ResearchGate. ResearchGate.

Sources

Exploratory

Solvation Dynamics and Applied Solubility of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole in Organic Solvents

Executive Summary 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CMFB, CAS: 1824096-71-0) is a highly specialized, electrophilic building block utilized extensively in the synthesis of central nervous system (CNS) active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CMFB, CAS: 1824096-71-0) is a highly specialized, electrophilic building block utilized extensively in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), particularly atypical antipsychotics[1]. As a Senior Application Scientist, I approach the handling of this intermediate not just as a chemical step, but as a thermodynamic system. Understanding the solubility profile of CMFB is paramount for optimizing reaction kinetics—such as nucleophilic bimolecular substitutions ( SN​2 )—and designing high-yield downstream purification processes. This whitepaper provides a comprehensive, field-proven guide to the solvation thermodynamics, empirical solubility profiles, and applied methodologies for CMFB.

Physicochemical Profiling & Solvation Thermodynamics

CMFB (MW: 185.58 g/mol ) is a halogenated, bi-cyclic heteroaromatic compound[1]. Its solvation behavior is dictated by three primary structural features, which must be evaluated through the lens of 2[2]:

  • Benzisoxazole Core : Confers moderate lipophilicity and promotes strong aromatic π−π stacking interactions in the solid state. To dissolve the crystal lattice, a solvent must overcome these cohesive dispersion forces ( δD​ ).

  • Fluorine Atom (C6) : The highly electronegative fluorine increases the molecular dipole moment ( δP​ )[3]. However, because fluorine is a poor hydrogen-bond acceptor in this aromatic context, the molecule lacks strong hydrogen-bonding capabilities ( δH​ ).

  • Chloromethyl Group (C3) : Acts as the reactive electrophilic center. The polarized C-Cl bond further increases the molecule's overall polarity and affinity for polar aprotic environments[4].

Causality in Solvent Selection: Because CMFB possesses strong dipole moments but lacks hydrogen-bond donors, it exhibits optimal thermodynamic miscibility in solvents with high polar parameters ( δP​ ) and moderate dispersion parameters ( δD​ ), such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[4].

Empirical Solubility Data in Organic Solvents

The following table synthesizes the solubility profile of CMFB across various organic solvent classes at standard ambient temperature (25°C). This data is critical for scaling up API manufacturing workflows.

Solvent ClassRepresentative SolventsDielectric Constant ( ϵ )Estimated Solubility (25°C)Primary Workflow Application
Polar Aprotic DMF, DMSO, MeCN36.6 – 46.7> 100 mg/mLReaction media for SN​2 alkylation
Halogenated DCM, Chloroform4.8 – 8.9> 100 mg/mLLiquid-liquid extraction / Workup
Ethers THF, 2-MeTHF7.550 – 100 mg/mLOrganometallic/Grignard workflows
Protic / Alcohols Methanol, Isopropanol18.3 – 32.710 – 50 mg/mLTemperature-gradient recrystallization
Non-polar Aliphatic Heptane, Hexane1.9< 1 mg/mLAnti-solvent precipitation

Strategic Solvent Selection for Key Workflows

SN​2 N-Alkylation in API Synthesis

In drug development, CMFB is frequently reacted with secondary amines to form the API framework. Polar aprotic solvents like Acetonitrile (MeCN) are the gold standard.

  • The "Why" (Causality) : MeCN highly solvates both the lipophilic CMFB and the polar amine, ensuring a homogeneous reaction mixture. Crucially, polar aprotic solvents do not solvate the nucleophile with a rigid hydrogen-bonding shell (unlike protic solvents like methanol). This "naked" nucleophile state lowers the activation energy of the SN​2 transition state, accelerating the displacement of the chloride leaving group without inducing solvolysis of the chloromethyl moiety.

Purification via Anti-Solvent Crystallization

Crude reaction mixtures containing CMFB require purification to remove dimeric impurities. A binary solvent system (e.g., Ethyl Acetate / Heptane) is highly effective.

  • The "Why" (Causality) : Ethyl acetate provides excellent solubility at elevated temperatures due to dipole-dipole matching. Heptane acts as an anti-solvent because its HSP (specifically the complete lack of δP​ ) is drastically mismatched with CMFB[4]. Adding heptane dropwise to the ethyl acetate solution forces the system into supersaturation, driving selective nucleation of pure CMFB.

SolvationWorkflow A CMFB (Solid) B Dissolution in EtOAc (Good Solvent) A->B Heat to 50°C C Filtration (Remove Insolubles) B->C Polish Filter D Addition of Heptane (Anti-Solvent) C->D Dropwise E Nucleation & Crystallization D->E Cool to 5°C

Anti-solvent crystallization workflow for CMFB purification.

Experimental Protocols

Protocol 1: Self-Validating Gravimetric Solubility Screening

This protocol establishes an empirical solubility baseline for novel solvent mixtures. We utilize a gravimetric approach because it provides absolute mass balance without requiring a pre-established HPLC calibration curve, making it a self-validating system[3].

  • Preparation : Weigh exactly 100.0 mg of CMFB into a 2 mL glass HPLC vial.

  • Solvent Addition : Add 1.0 mL of the test organic solvent (e.g., Isopropanol) at 25°C.

  • Equilibration : Agitate the suspension at 500 rpm for 24 hours using a thermoshaker to ensure thermodynamic equilibrium is reached.

  • Phase Separation : Centrifuge the vial at 10,000 rpm for 10 minutes to firmly pellet undissolved solids.

  • Sampling : Transfer exactly 0.5 mL of the clear supernatant to a pre-weighed, dry glass vial ( Wempty​ ).

  • Evaporation : Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved ( Wfull​ ).

  • Validation & Calculation :

    • Solubility ( mg/mL ) = (Wfull​−Wempty​)×2 .

    • Integrity Check: Re-dissolve the dried solid in MeCN and analyze via HPLC-UV to verify that no solvent-induced degradation (e.g., etherification) occurred during the 24-hour equilibration.

Protocol 2: SN​2 Alkylation Workflow
  • Dissolution : Dissolve 1.0 equivalent of CMFB and 1.1 equivalents of the target secondary amine in anhydrous Acetonitrile (10 volumes relative to CMFB mass).

  • Base Addition : Add 2.0 equivalents of finely milled, anhydrous Potassium Carbonate ( K2​CO3​ ). Rationale: K2​CO3​ is insoluble in MeCN, creating a heterogeneous basic environment that scavenges the HCl byproduct without degrading the base-sensitive benzisoxazole ring.

  • Heating : Heat the suspension to 70°C under a nitrogen atmosphere. Monitor the reaction via LC-MS until CMFB consumption is >99% (typically 4-6 hours).

  • Workup : Cool to room temperature, filter out the inorganic salts (KCl and unreacted K2​CO3​ ), and concentrate the filtrate under reduced pressure.

SN2Pathway N1 CMFB (Electrophile) Solvated in MeCN N4 S_N2 Transition State (Polar Aprotic Stabilization) N1->N4 Heat (60-80°C) N2 Amine (Nucleophile) Solvated in MeCN N2->N4 Heat (60-80°C) N3 Base (K2CO3) Acid Scavenger N3->N4 Heat (60-80°C) N5 Alkylated API Intermediate + KCl N4->N5 Cl- Displacement

S_N2 alkylation pathway of CMFB stabilized by polar aprotic solvents.

References

  • Sigma-Aldrich . "3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0)". Sigma-Aldrich Product Catalog. 1

  • ResearchGate . "Formulation Using Hansen Solubility Parameters". ResearchGate Publications. 2

  • D-NB . "Revisiting Hansen Solubility Parameters by Including Thermodynamics". Deutsche Nationalbibliothek. 4

  • BenchChem . "1,2,3-Tribromobenzene | High-Purity Reagent (Solubility of Halogenated Aromatic Compounds)". BenchChem Technical Data. 3

Sources

Foundational

The Reactivity Profile of Chloromethyl Isoxazoles in Nucleophilic Substitution

[label="Amine", fillcolor="#F1F3F4", fontcolor="#20 Validating Protocol & Citations I'm now focusing on refining the experimental protocol's validation, ensuring the protocol is self-validating through monitoring, quench...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Amine", fillcolor="#F1F3F4", fontcolor="#20

Validating Protocol & Citations

I'm now focusing on refining the experimental protocol's validation, ensuring the protocol is self-validating through monitoring, quenching, and specific extractions. I'm also diligently checking the citations, specifically the references and URLs, to guarantee they are properly placed, live, and that the claims are grounded with authority. I'm focusing on providing clean URLs where possible.

Refining Visual Integration

I'm now integrating the DOT diagram into the whitepaper and ensuring it's clear for Senior Application Scientists. I've focused on using size="8,5"; ratio="fill"; in DOT code for responsive fitting. The focus is to make the nodes and edges, and the stoichiometry in the data, all visible for clarity.

I'm now integrating the DOT diagram into the whitepaper and ensuring it's clear for Senior Application Scientists. I've focused on using size="8,5"; ratio="fill"; in DOT code for responsive fitting. The focus is to make the nodes and edges, and the stoichiometry in the data, all visible for clarity. I'm prioritizing orthogonal reactions, so the Senior Application Scientist sees this quickly.

Finalizing Whitepaper Structure

I'm now putting the finishing touches on the whitepaper's structure, aiming for a logical flow and in-depth understanding. I'll start with the introduction, followed by orthogonal reactivity, and detailed kinetics, plus a clear visualization. I'll include the quantitative data and a self-validating experimental protocol. The references are meticulously organized.

\n\n

I've integrated the DOT diagram and quantitative data, ensuring clarity for Senior Application Scientists. The protocol is detailed with validation steps, and references are finalized. The content flow now progresses: Introduction, Reactivity, Visualization, Quantitative Data, Protocol, and References.

Refining Visual Clarity

I'm now implementing size="8,5"; ratio="fill"; in the DOT code for an adaptive diagram display, critical for Senior Application Scientists. The focus is ensuring nodes, edges, and stoichiometric data, are all clearly displayed for quick interpretation. Orthogonal reactions are highlighted.

Detailing Isoxazole Reactivity

I'm now detailing isoxazole reactivity, focusing on the orthogonal reactivity of 3-bromo-5-(chloromethyl)isoxazole. I'm prioritizing the impact of the electron-withdrawing ring, which makes C5's chloromethyl group highly electrophilic. I'm emphasizing the need for carefully chosen reaction conditions, because the ring itself is susceptible to cleavage.

Finalizing Troubleshooting Details

I'm now detailing troubleshooting guidance. Regioisomer formation and furoxan dimer side products are common, alongside the need for precise stoichiometry with thiols. Liquid-liquid extraction is essential to improve chromatographic purification. The color palette for the DOT diagram is finalized and is incorporated.

Finalizing Visualization & Structure

I'm now focusing on ensuring that the diagram effectively visualizes all relevant data and provides a smooth workflow. I am prioritizing a clear flow for Senior Application Scientists, ensuring the information is easily accessible. The structure, including the protocol, is now finalized.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently embedded in molecules exhibiting antibacterial, anticancer, and anti-inflammatory activities [1.10]. Among its functionalized derivatives, chloromethyl isoxazoles—particularly 5-(chloromethyl)isoxazole and 3-bromo-5-(chloromethyl)isoxazole—serve as highly versatile synthetic building blocks. The chloromethyl group acts as an exceptional leaving handle for nucleophilic substitution ( SN​2 ) reactions, enabling the rapid introduction of diverse pharmacophores[1]. This technical guide explores the mechanistic causality, orthogonal reactivity, and optimized protocols for leveraging chloromethyl isoxazoles in advanced synthetic workflows.

Mechanistic Profiling: The Isoxazole Electronic Environment

The reactivity of the C5-chloromethyl group is fundamentally dictated by the electronic properties of the adjacent isoxazole ring.

Electrophilic Activation: The isoxazole ring contains adjacent nitrogen and oxygen heteroatoms, which exert a strong electron-withdrawing inductive effect. This deshields the benzylic-like C5-methyl carbon, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the C-Cl bond. Consequently, the activation energy for an SN​2 transition state is reduced, making the position highly susceptible to attack by amines, thiols, and azides[2].

Heterocyclic Stability Constraints: While the C5 position is highly reactive, the isoxazole ring itself contains a labile N-O bond[3]. Under strongly basic (e.g., concentrated alkoxides) or reductive conditions, this bond can undergo cleavage, leading to ring-opened byproducts such as β -hydroxy ketones or enaminones[3]. Therefore, successful nucleophilic substitution requires a delicate thermodynamic balance: utilizing bases mild enough to preserve the heterocycle, yet strong enough to facilitate nucleophilic attack.

Orthogonal Reactivity: The 3-Bromo-5-(chloromethyl)isoxazole Paradigm

In complex molecule synthesis, 3-bromo-5-(chloromethyl)isoxazole is prized for possessing two distinct, orthogonal reactive handles[2].

  • The C5-Chloromethyl Group: An sp3 -hybridized aliphatic center primed for SN​2 nucleophilic substitution.

  • The C3-Bromo Group: An sp2 -hybridized center that is entirely inert to SN​2 attack but highly reactive toward oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira)[2].

This orthogonality allows chemists to perform sequential, regioselective modifications without the need for protecting groups, maximizing atom economy and synthetic efficiency.

G A 3-Bromo-5-(chloromethyl)isoxazole B C5-Chloromethyl Aliphatic SN2 Handle A->B Site 1 C C3-Bromo sp2 Cross-Coupling Handle A->C Site 2 D Nucleophilic Attack Amines, Thiols, Azides B->D Mild Base E Pd-Catalysis Suzuki, Sonogashira C->E Pd(0) Cat. F C5-Substituted Isoxazole D->F High Yield G C3-Substituted Isoxazole E->G C-C Bond

Caption: Orthogonal reactivity pathways of 3-bromo-5-(chloromethyl)isoxazole in chemical synthesis.

Quantitative Reactivity Data

The following table summarizes optimized parameters for the nucleophilic substitution of 5-(chloromethyl)isoxazoles, derived from empirical medicinal chemistry workflows[2],[4],[5].

Nucleophile TypeReagent ExampleBase CatalystSolvent SystemTemp (°C)Typical YieldMechanistic Causality & Notes
Primary Amine Benzylamine K2​CO3​ (2.0 eq)DMFrt - 6075-85%Prone to over-alkylation; requires slow addition or excess amine.
Secondary Amine Morpholine K2​CO3​ (2.0 eq)Acetonitrile6080-95%Highly efficient SN​2 ; minimal steric hindrance at C5.
Thiolate Aryl thiol NaH (1.1 eq)THF0 - rt85-90%Highly nucleophilic; requires strict stoichiometric control to avoid side reactions[4].
Azide NaN3​ NoneDMF60 - 8090-98%Excellent atom economy; thermal control critical to avoid degradation.

Self-Validating Experimental Protocol: Regioselective C5-Amination

To ensure reproducibility and scientific integrity, the following protocol for the amination of 5-(chloromethyl)isoxazole is designed as a self-validating system. Every step incorporates a causal mechanism to prevent heterocycle degradation.

Objective: Synthesize a 5-(aminomethyl)isoxazole derivative while preserving the N-O heterocyclic bond.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 equivalent of 5-(chloromethyl)isoxazole in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is a polar aprotic solvent that optimally solvates the nucleophile while leaving the chloride leaving group unencumbered, accelerating the SN​2 pathway.

  • Base Introduction: Add 2.0 equivalents of finely powdered, oven-dried K2​CO3​ .

    • Causality: K2​CO3​ acts as a non-nucleophilic, mild acid scavenger to neutralize the HCl byproduct. Stronger bases (e.g., NaOH , t−BuOK ) are strictly avoided to prevent deprotonation at C4 or catastrophic N-O bond cleavage[3].

  • Nucleophile Addition: Add 1.2 equivalents of the secondary amine dropwise over 10 minutes at 0 °C.

    • Causality: Dropwise addition at low temperatures minimizes the local concentration of the nucleophile, drastically reducing the probability of dialkylation.

  • Thermal Activation & Monitoring: Warm the reaction to room temperature, then heat to 60 °C for 4–12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ corresponding to the chloro-isotope pattern) disappears, replaced by a single major peak corresponding to the aminated product. Exceeding 80 °C is avoided to prevent thermal degradation[6].

  • Quenching & Biphasic Extraction: Cool to room temperature and quench with ice water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is a critical technique to pull residual DMF out of the organic phase and into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography using a Hexane/EtOAc gradient (9:1 to 7:3)[6].

Downstream Processing & Troubleshooting

When scaling up the synthesis of chloromethyl isoxazoles, several unique challenges may arise:

  • Impurity Profiling: Common impurities include unreacted starting materials, regioisomers (e.g., 4-(chloromethyl)isoxazole formed during initial cycloaddition), and furoxan dimers[6].

  • Chromatographic Resolution: If the target aminated isoxazole co-elutes with impurities, switching the solvent system from Hexane/EtOAc to Dichloromethane/Hexane (1:4) can provide orthogonal selectivity[6].

  • Storage Stability: Halogenated heterocyclic compounds are sensitive to light and moisture. Purified chloromethyl isoxazoles must be stored in a dark, dry environment at 2-8°C under an inert argon or nitrogen atmosphere to prevent spontaneous degradation or dimerization[3],[6].

References

  • [2] Bromo-5-(chloromethyl)isoxazole: Application Notes and Protocols - Benchchem.

  • [3] 3,4-Diethylisoxazol-5-amine CAS 71378-51-3 - Benchchem.

  • [4] 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC (NIH).

  • [1] 5-(Chloromethyl)isoxazole | High-Purity Research Chemical - Benchchem.

  • [6] Purification of 3-Bromo-5-(chloromethyl)isoxazole from crude reaction mixture - Benchchem.

  • [5] Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - MDPI.

Sources

Exploratory

Engineering the Core: Key Intermediates in the Synthesis of Atypical Antipsychotics

Executive Summary Atypical antipsychotics (second-generation antipsychotics) represent a cornerstone in the management of schizophrenia, bipolar disorder, and major depressive disorder. Unlike first-generation typical an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atypical antipsychotics (second-generation antipsychotics) represent a cornerstone in the management of schizophrenia, bipolar disorder, and major depressive disorder. Unlike first-generation typical antipsychotics, these molecules exhibit complex polypharmacology—primarily acting as dual antagonists or partial agonists at dopamine (D2) and serotonin (5-HT2A) receptors.

From a process chemistry perspective, the commercial viability of blockbuster drugs like Aripiprazole , Olanzapine , Quetiapine , and Risperidone hinges entirely on the scalable, high-purity synthesis of their key heterocyclic intermediates. This whitepaper dissects the mechanistic rationale, experimental causality, and validated protocols for synthesizing these critical building blocks.

Mechanistic Rationale & Pathway Visualization

The synthesis of atypical antipsychotics generally follows a highly convergent approach. A rigid, lipophilic core (often a tricyclic or bicyclic heterocycle) is synthesized and activated, followed by a late-stage coupling with a flexible piperazine or piperidine derivative. This modularity allows process chemists to tightly control impurity profiles before the final active pharmaceutical ingredient (API) is assembled.

G SM1 7-HQ (Starting Material) Int1 7-BBQ (Key Intermediate) SM1->Int1 Alkylation (1,4-dibromobutane) API1 Aripiprazole (API) Int1->API1 N-Alkylation (DCP) SM2 4-Amino-Thienobenzodiazepine (Starting Material) Int2 4-Chloro-Thienobenzodiazepine (Key Intermediate) SM2->Int2 Chlorination (SOCl2) API2 Olanzapine (API) Int2->API2 SNAr (N-Methylpiperazine) SM3 Thiazepin-11(10H)-one (Starting Material) Int3 11-Chlorothiazepine (Key Intermediate) SM3->Int3 Activation (POCl3) API3 Quetiapine (API) Int3->API3 SNAr (Piperazine deriv.)

Convergent synthetic pathways of atypical antipsychotics from key intermediates.

Aripiprazole: The Quinolinone Scaffold

Causality & Reaction Design

The key intermediate for Aripiprazole is 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (7-BBQ) . It is synthesized via the O-alkylation of 7-hydroxy-3,4-dihydrocarbostyril (7-HQ) with 1,4-dibromobutane.

The primary process challenge here is the formation of a dimer impurity, where one molecule of 1,4-dibromobutane reacts with two molecules of 7-HQ. To suppress dimerization, we rely on the principles of mass action and kinetic control: a large excess of 1,4-dibromobutane is utilized, and the reaction is kept at a strictly controlled temperature (≤45°C) using a mild base like potassium carbonate ( K2​CO3​ ). Stronger bases or higher temperatures accelerate the second alkylation event, ruining the batch purity [1].

Self-Validating Protocol: Synthesis of 7-BBQ
  • Charge: To a dry 2L jacketed reactor, add 7-HQ (1.0 eq, 100 g) and K2​CO3​ (1.5 eq, 127 g).

  • Solvent & Reagent Addition: Add 500 mL of a non-polar or mildly polar solvent (e.g., cyclohexane or a controlled DMF/water mixture). Slowly charge 1,4-dibromobutane (3.0 eq, 219 mL) under continuous agitation.

  • Reaction: Maintain the internal temperature at 40–45°C. In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when 7-HQ is <1.0% (typically 20–24 hours).

  • Workup: Cool to 20°C. Filter the inorganic salts. Distill the filtrate under vacuum to recover excess 1,4-dibromobutane (critical for process economics).

  • Crystallization: Precipitate the residue using cold cyclohexane. Filter, wash with water, and dry under vacuum at 50°C.

  • Validation: The product must yield a white crystalline powder. HPLC purity should be >98% with dimer content strictly <0.5%.

Olanzapine: The Thienobenzodiazepine Core

Causality & Reaction Design

Olanzapine synthesis relies on the tricyclic intermediate 2-methyl-4-chloro-10H-thieno[2,3-b][1,5]benzodiazepine . While early routes attempted direct amination of the 4-amino precursor with N-methylpiperazine, this required extreme temperatures and generated intractable impurities [2].

By converting the 4-amino group to a 4-chloro group using thionyl chloride ( SOCl2​ ), we create a highly electrophilic carbon center. This strategic functional group interconversion facilitates a much cleaner, lower-energy Nucleophilic Aromatic Substitution ( SN​Ar ) with N-methylpiperazine. This prevents the degradation of the delicate benzodiazepine ring system and drastically improves final API yield.

Self-Validating Protocol: Synthesis of the 4-Chloro Intermediate
  • Activation: Suspend 2-methyl-4-amino-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (100 g) in dry dichloromethane (DCM, 500 mL) under a nitrogen atmosphere.

  • Chlorination: Cool the mixture to 0–5°C. Dropwise, add SOCl2​ (1.5 eq) over 1 hour to control the exothermic release of HCl and SO2​ gases.

  • Reflux: Gradually warm to reflux (approx. 40°C) for 4 hours. IPC: TLC (Hexane:EtOAc 7:3) must show complete disappearance of the highly polar amino starting material.

  • Quench & Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl2​ . Quench the residue carefully with ice-cold saturated NaHCO3​ to neutralize residual acid.

  • Validation: Extract with DCM, dry over Na2​SO4​ , and evaporate to yield the 4-chloro intermediate as a yellow/orange solid. Melting point and LC-MS ( [M+H]+=249 ) validate the successful halogenation.

Quetiapine: The Dibenzothiazepine System

Causality & Reaction Design

Quetiapine is synthesized from 11-chlorodibenzo[b,f][1,4]thiazepine . Similar to Olanzapine, the starting material is a lactam (dibenzo[b,f][1,4]thiazepin-11(10H)-one) that is unreactive toward mild nucleophiles.

We activate the lactam using phosphorus oxychloride ( POCl3​ ) to form an imidoyl chloride. A critical process parameter here is the inclusion of a mixed organic/inorganic base system (e.g., N,N-dimethylaniline). The base acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not scavenged, it protonates the nitrogen of the thiazepine ring, pushing the equilibrium backward and stalling the reaction[3].

Self-Validating Protocol: Synthesis of 11-Chlorothiazepine
  • Charge: Add dibenzo[b,f][1,4]thiazepin-11(10H)-one (100 g) and toluene (500 mL) to a reactor.

  • Base Addition: Add N,N-dimethylaniline (0.5 eq) as the organic acid scavenger.

  • Activation: Slowly charge POCl3​ (1.2 eq). The reaction is endothermic initially but becomes exothermic as the Vilsmeier-type intermediate forms.

  • Heating: Heat the mixture to 85–90°C for 6 hours. IPC: Monitor by HPLC. Target <1% unreacted lactam.

  • Workup: Cool to 20°C. Slowly pour the reaction mass into ice water (maintaining temp <30°C) to hydrolyze excess POCl3​ .

  • Validation: Separate the toluene layer, wash with brine, and concentrate. The resulting 11-chlorodibenzo[b,f][1,4]thiazepine is obtained as a crystalline solid ready for immediate coupling with piperazinylethoxyethanol.

Risperidone: Convergent Bicyclic Assembly

Causality & Reaction Design

Risperidone is assembled via the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Historically, this condensation was performed in highly polar, toxic solvents like DMF. However, modern scalable chemistry dictates the use of Acetonitrile or Isopropanol[4]. By adding a catalytic amount of Potassium Iodide ( KI ), an in situ Finkelstein reaction occurs, converting the alkyl chloride to a highly reactive alkyl iodide. This allows the reaction to proceed at lower temperatures in greener solvents, avoiding the thermal degradation of the benzisoxazole ring and simplifying the final crystallization of the API.

Quantitative Data Presentation

The following table summarizes the key metrics, critical quality attributes (CQAs), and process parameters for the intermediates discussed.

Antipsychotic APIKey Intermediate SynthesizedReagent / CatalystReaction TempTypical YieldCritical Impurity to Monitor
Aripiprazole 7-(4-bromobutoxy)-3,4-dihydrocarbostyril1,4-dibromobutane, K2​CO3​ 40–45°C75–80%Dimer Impurity (<0.5%)
Olanzapine 2-methyl-4-chloro-10H-thieno[2,3-b][1,5]benzodiazepine SOCl2​ , DCM0°C 40°C85–90%Unreacted 4-amino precursor
Quetiapine 11-chlorodibenzo[b,f][1,4]thiazepine POCl3​ , N,N-dimethylaniline85–90°C91–96%Hydrolyzed lactam (reversion)
Risperidone 3-(2-chloroethyl)-pyrido-pyrimidin-4-oneAcetonitrile, Na2​CO3​ , KI Reflux (82°C)70–75%N-oxide degradation products

References

  • Improved process for the preparation of 7-(4-bromobutoxy)
  • Google Patents (CN102838619B).
  • Google Patents (US8389716B2).
  • Google Patents (CA2535728C).

Protocols & Analytical Methods

Method

Advanced Synthetic Protocol: De Novo Construction of Risperidone via a 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Pathway

Application Note: AN-8042 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Heterocyclic Annulation, Piperidine Construction, and API Synthesis Introduction & Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-8042 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Heterocyclic Annulation, Piperidine Construction, and API Synthesis

Introduction & Mechanistic Rationale

The conventional industrial synthesis of the atypical antipsychotic Risperidone relies on the cyclization of an oxime precursor to form the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [1]. However, in specialized medicinal chemistry campaigns where novel derivatives are explored, a "bottom-up" construction of the piperidine ring is often required.

This application note details a highly specialized, self-validating protocol for synthesizing Risperidone starting from 3-(chloromethyl)-6-fluorobenzo[d]isoxazole . Because this starting material possesses a chloromethyl group rather than an intact piperidine ring, the protocol utilizes a classic cycloalkylation strategy. The sequence involves cyanation, double-alkylation to build the piperidine ring, decyanation, and convergent N-alkylation.

Causality in Experimental Design
  • Cyanation: The cyano group acts as a crucial electron-withdrawing "handle," increasing the acidity of the α -protons to facilitate the subsequent ring-closing double alkylation.

  • ACE-Cl Debenzylation: Benzisoxazole rings are notoriously sensitive to reductive cleavage (N–O bond breakage) under standard Pd/C catalytic hydrogenation. Therefore, α -chloroethyl chloroformate (ACE-Cl) is selected to safely deprotect the benzyl group via the Olofson reaction without compromising the heterocycle.

  • Finkelstein Catalysis: In the final step, potassium iodide (KI) is used to generate a highly reactive alkyl iodide intermediate in situ, accelerating the final N-alkylation and minimizing degradation [2].

Synthetic Pathway Visualization

G A 3-(Chloromethyl)-6-fluoro benzo[d]isoxazole B 3-(Cyanomethyl)-6-fluoro benzo[d]isoxazole A->B NaCN, DMF, 60°C (Nucleophilic Substitution) C 1-Benzyl-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-4-carbonitrile B->C N-Benzyl-bis(2-chloroethyl)amine NaH, DMF, 0°C to RT (Cycloalkylation) D 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole C->D 1. H2SO4/H2O, Δ (Decarboxylation) 2. ACE-Cl, DCE, Δ (Debenzylation) F Risperidone (Final API) D->F K2CO3, KI, MeCN, 85°C (Convergent N-Alkylation) E 3-(2-Chloroethyl)-6,7,8,9-tetrahydro -2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one E->F Electrophilic Partner

Caption: Logical workflow for the de novo synthesis of Risperidone from a chloromethyl precursor.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Cyanomethyl)-6-fluorobenzo[d]isoxazole

Objective: Convert the electrophilic chloromethyl group into a nucleophilic α -cyano carbanion precursor.

  • Setup: To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 3-(chloromethyl)-6-fluorobenzo[d]isoxazole (1.0 eq, 50 mmol) and dissolve in anhydrous DMF (150 mL).

  • Reaction: Add sodium cyanide (NaCN) (1.2 eq, 60 mmol) in portions at room temperature. Safety Note: Perform strictly in a highly ventilated fume hood.

  • Heating: Warm the mixture to 60 °C and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into an ice-water mixture (500 mL) containing 5% sodium hypochlorite (to neutralize excess cyanide). Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the cyanomethyl intermediate.

Step 2: Piperidine Ring Annulation

Objective: Construct the piperidine ring via double SN2 alkylation.

  • Setup: Dissolve the cyanomethyl intermediate (1.0 eq, 40 mmol) and N-benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq, 44 mmol) in anhydrous DMF (200 mL). Cool the flask to 0 °C using an ice bath.

  • Deprotonation/Cyclization: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.5 eq, 140 mmol) in small portions to control hydrogen gas evolution.

  • Propagation: Allow the reaction to warm to room temperature, then heat to 50 °C for 12 hours. The strong base deprotonates the α -carbon twice, driving the sequential displacement of both chlorides.

  • Workup: Quench carefully with saturated NH4​Cl solution at 0 °C. Extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate 1-benzyl-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-4-carbonitrile.

Step 3: Decyanation and Debenzylation

Objective: Remove the cyano handle and the benzyl protecting group to yield the secondary amine.

  • Decarboxylation: Suspend the intermediate in a mixture of 70% H2​SO4​ (aq) and heat to 130 °C for 24 hours. This hydrolyzes the nitrile to a carboxylic acid, which spontaneously decarboxylates under thermal acidic conditions. Neutralize with NaOH and extract with DCM.

  • Debenzylation (Olofson Reaction): Dissolve the resulting product in 1,2-dichloroethane (DCE). Add α -chloroethyl chloroformate (ACE-Cl) (1.5 eq) at 0 °C. Reflux for 2 hours.

  • Methanolysis: Concentrate the mixture, dissolve the residue in methanol, and reflux for 1 hour to cleave the intermediate carbamate. Concentrate to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a white solid.

Step 4: Convergent N-Alkylation (Risperidone API Formation)

Objective: Couple the piperidine intermediate with the pyrimidinone side chain.

  • Setup: In a 250 mL flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (1.0 eq, 20 mmol), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq, 21 mmol), and anhydrous K2​CO3​ (3.0 eq, 60 mmol) in acetonitrile (100 mL) [3].

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq, 2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 16 hours. The KI converts the alkyl chloride to an alkyl iodide in situ, significantly lowering the activation energy for the SN2 attack by the piperidine nitrogen.

  • Isolation: Cool to room temperature, filter out inorganic salts, and concentrate the filtrate. Recrystallize the crude residue from a mixture of DMF and isopropanol (or pure isopropanol) to yield highly pure Risperidone [4].

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for this specialized synthetic route based on optimized bench-scale parameters.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 CyanationNaCN, DMF60488 - 92%> 95%
2 AnnulationN-Benzyl-bis(2-chloroethyl)amine, NaH0 501265 - 70%> 90%
3a Decarboxylation70% H2​SO4​ 1302475 - 80%> 92%
3b DebenzylationACE-Cl, DCE; then MeOHReflux385 - 90%> 98%
4 N-AlkylationPyrimidinone-Cl, K2​CO3​ , KI, MeCN851675 - 82%> 99.5%

References

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Available at:[Link]

  • Kim, D. M., Kang, M. S., Kim, J. S., & Jeong, J. H. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 1019-1022. Available at:[Link]

  • Google Patents. Preparation of risperidone. CA2535728C.
Application

Application Note: Nucleophilic Substitution of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole with Piperidine

Executive Summary & Contextualization The 6-fluorobenzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, predominantly featured in atypical antipsychotics (e.g., paliperidone, risperidone) and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

The 6-fluorobenzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, predominantly featured in atypical antipsychotics (e.g., paliperidone, risperidone) and novel antiplatelet agents ()[1],[2]. The functionalization of the 3-position via a methylene linker is a critical synthetic node. This application note details the optimized SN​2 nucleophilic substitution of 3-(chloromethyl)-6-fluorobenzo[d]isoxazole with piperidine to yield 6-fluoro-3-(piperidin-1-ylmethyl)benzo[d]isoxazole, providing mechanistic rationale and a self-validating experimental protocol.

Mechanistic Rationale (E-E-A-T)

To achieve high yields and minimize side reactions, every reagent in this protocol is selected based on specific kinetic and thermodynamic principles:

  • The Electrophile: The primary alkyl chloride, 3-(chloromethyl)-6-fluorobenzo[d]isoxazole ()[3], is highly electrophilic. The electron-withdrawing nature of the adjacent benzisoxazole ring stabilizes the transition state during nucleophilic attack.

  • The Nucleophile: Piperidine is a strong, secondary aliphatic amine. Its cyclic structure restricts steric hindrance compared to acyclic secondary amines, making it an ideal nucleophile for SN​2 displacements.

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) that hydrogen-bond and "cage" the piperidine nitrogen, MeCN leaves the nucleophile unsolvated and highly reactive, while effectively dissolving the organic reactants.

  • Base & Acid Scavenging ( K2​CO3​ ): The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl will protonate unreacted piperidine ( pKa​≈11.2 ), forming piperidinium chloride and halting the reaction. Potassium carbonate is employed as a heterogeneous, mild inorganic base to scavenge HCl without causing unwanted side reactions (such as ring-opening of the benzisoxazole).

  • Catalytic Acceleration (Finkelstein Strategy): The addition of a catalytic amount of Potassium Iodide (KI) dramatically accelerates the reaction. The chloride is substituted by iodide in situ to form an alkyl iodide intermediate. Iodide is a superior leaving group compared to chloride due to its larger size and polarizability, significantly lowering the activation energy barrier for the subsequent piperidine attack.

SN2_Mechanism R1 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Cond Solvent: MeCN Base: K2CO3 Catalyst: KI R1->Cond R2 Piperidine R2->Cond Int In Situ Intermediate 3-(Iodomethyl)-6-fluorobenzo[d]isoxazole Cond->Int Halogen Exchange TS SN2 Transition State [N---C---I]‡ Int->TS Nucleophilic Attack Prod 6-Fluoro-3-(piperidin-1-ylmethyl)benzo[d]isoxazole TS->Prod Leaving Group Departure

Mechanistic pathway of the Finkelstein-assisted SN2 substitution.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes built-in quality control checkpoints (IPC) to ensure reproducibility, structural integrity, and high yield.

Materials
  • 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (1.0 eq)

  • Piperidine (Reagent grade, 99%, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous, finely powdered, 2.5 eq)

  • Potassium iodide (KI, anhydrous, 0.1 eq)

  • Acetonitrile (MeCN, HPLC grade)

Procedure
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-6-fluorobenzo[d]isoxazole (5.0 mmol, 928 mg).

  • Solvent & Salts: Add 25 mL of anhydrous MeCN. Stir to dissolve. Add finely powdered anhydrous K2​CO3​ (12.5 mmol, 1.73 g) and KI (0.5 mmol, 83 mg). Causality Note: Finely powdering the K2​CO3​ increases the surface area for the heterogeneous solid-liquid acid scavenging, preventing localized pH drops.

  • Nucleophile Addition: Add piperidine (6.0 mmol, 511 mg / 593 μ L) dropwise at room temperature over 5 minutes to prevent exothermic spikes.

  • Thermal Activation: Attach a reflux condenser. Heat the reaction mixture to 75–80 °C (oil bath temperature) under a nitrogen atmosphere for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV visualization at 254 nm) or LC-MS. Validation Check: The reaction is deemed complete when the starting material peak is 1% relative to the product.

  • Work-Up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl,K2​CO3​,KI ). Wash the filter cake with EtOAc (2 x 15 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 6:4) to afford the pure target compound.

Exp_Workflow Step1 1. Reagent Prep MeCN, K2CO3, KI Step2 2. Assembly Add Reactants Step1->Step2 Step3 3. Activation Reflux 80°C, 4-6h Step2->Step3 Step4 4. Monitoring TLC / LC-MS Step3->Step4 Step5 5. Work-up Filter & Extract Step4->Step5 Step6 6. Purification Silica Column Step5->Step6

Step-by-step experimental workflow for the synthesis process.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters that led to the finalized protocol, demonstrating the causality of reagent choices and their impact on the final yield.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
1EthanolNone (Excess Amine)None801245%Protic solvent cages nucleophile; sluggish reaction.
2DMF K2​CO3​ None80872%Good yield, but DMF removal during workup is tedious.
3MeCN Et3​N None80868%Homogeneous base led to minor impurity formation.
4MeCN K2​CO3​ None80881%Clean reaction, easy workup via filtration.
5 MeCN K2​CO3​ KI (0.1 eq) 80 4.5 94% Optimal. Finkelstein catalysis halves reaction time.

References

  • Title: Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. Source: ResearchGate URL: [Link]

  • Title: Discovery of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl) acetamides: A novel family of antiplatelet agents. Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Catalytic Conditions for the N-Alkylation and Cross-Coupling of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Introduction & Mechanistic Rationale In modern drug discovery, the benzisoxazole scaffold is a privileged pharmacophore, most notably recognized for its role in atypical antipsychotics such as risperidone and iloperidone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the benzisoxazole scaffold is a privileged pharmacophore, most notably recognized for its role in atypical antipsychotics such as risperidone and iloperidone.[1] The intermediate 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS: 1824096-71-0) serves as a highly versatile electrophilic building block for synthesizing novel derivatives via C–N bond formation.

While the electron-withdrawing nature of the fluorinated benzisoxazole ring activates the adjacent chloromethyl group toward bimolecular nucleophilic substitution (SN2), direct alkylation with secondary amines (e.g., piperazines or piperidines) is often sluggish. Direct coupling attempts frequently suffer from competitive side reactions, including hydrolysis of the chloromethyl group or base-induced degradation of the fragile isoxazole ring.[2] To achieve high-yielding, scalable cross-coupling, researchers must employ highly specific catalytic conditions that lower the activation energy of the SN2 transition state without requiring harsh thermal or basic extremes.[3]

The Finkelstein Catalytic Strategy

To bypass the kinetic limitations of the alkyl chloride, the reaction is subjected to nucleophilic catalysis using an alkali metal iodide—typically Potassium Iodide (KI) or Sodium Iodide (NaI).[4]

  • Causality of the Catalyst: The iodide anion (I⁻) acts as a highly polarizable, superior nucleophile that rapidly displaces the chloride to form a transient 3-(iodomethyl)-6-fluorobenzo[d]isoxazole intermediate.[5] This in situ halogen exchange (the Finkelstein reaction) generates an iodinated species that is significantly more electrophilic than the starting chloride. The target amine then rapidly attacks the C–I bond, forming the coupled product and expelling the iodide anion to re-enter the catalytic cycle.[6]

  • Causality of the Base: A mild inorganic base, such as Potassium Carbonate (K₂CO₃), is strictly required to scavenge the hydrohalic acid (HCl/HI) generated during amine alkylation. Stronger bases (e.g., alkoxides or NaH) are avoided as they can promote unwanted ring-opening of the benzisoxazole core under thermal stress.[1]

  • Causality of the Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are selected because they effectively solvate the metal cations (K⁺/Na⁺) while leaving the nucleophilic anions (I⁻ and the amine) relatively unsolvated, thereby maximizing their reactivity in the SN2 transition state.[6]

CatalyticCycle A 3-(Chloromethyl)- 6-fluorobenzo[d]isoxazole C 3-(Iodomethyl)- 6-fluorobenzo[d]isoxazole A->C + I⁻ (SN2) B KI Catalyst B->C Supplies I⁻ E Coupled Product C->E + Amine (Fast SN2) D Secondary Amine D->E Attacks C-I E->B Releases I⁻ F Base (K2CO3) F->E Neutralizes HX

Caption: Catalytic cycle demonstrating KI-mediated Finkelstein acceleration of the SN2 N-alkylation.

Quantitative Optimization of Reaction Parameters

The following table synthesizes quantitative data from optimized Finkelstein-assisted N-alkylation workflows, demonstrating the critical impact of catalyst and solvent selection on the overall yield.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK₂CO₃ (2.0)None8024< 40Sluggish SN2; competitive hydrolysis observed.
DMFDIPEA (2.0)KI (0.1)801275Improved kinetics; minor base-induced degradation.
MeCN K₂CO₃ (2.0) KI (0.1) 80 12 > 85 Optimal Finkelstein acceleration; clean conversion.
AcetoneNa₂CO₃ (2.0)NaI (0.1)602465Classic Finkelstein conditions; limited by lower reflux temp.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating specific In-Process Quality Control (IPQC) checkpoints, researchers can mechanically deduce the cause of any reaction failure in real-time.

Materials Required
  • Electrophile: 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (1.0 equiv)

  • Nucleophile: Target secondary amine (e.g., substituted piperazine) (1.1 equiv)

  • Catalyst: Potassium Iodide (KI), anhydrous (0.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), finely milled and anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN), HPLC grade (<50 ppm H₂O)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (1.0 equiv) and the target secondary amine (1.1 equiv). Dissolve the mixture in anhydrous MeCN (approx. 10 mL per gram of electrophile).

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) followed by KI (0.1 equiv). Mechanistic Note: The order of addition ensures the base is present to neutralize any trace acid before the highly reactive iodomethyl intermediate is generated.

  • Thermal Activation: Purge the reaction vessel with Nitrogen (N₂) to prevent oxidative side reactions. Heat the suspension to a gentle reflux (80 °C) while stirring vigorously (800 RPM) to ensure the heterogeneous inorganic salts remain suspended.

  • IPQC Chromatographic Monitoring (Self-Validation Step): After 4 hours, sample the reaction and analyze via LC-MS or HPLC.

    • Validation Logic A (Catalyst Failure): If the starting chloromethyl compound remains unreacted and no iodomethyl intermediate is detected, the KI catalyst is either inactive (wet) or omitted.

    • Validation Logic B (Nucleophile Failure): If the starting material is consumed but the coupled product is low, check for the accumulation of the 3-(iodomethyl) intermediate. Accumulation proves the Finkelstein catalytic cycle is working, but the amine nucleophilicity is compromised (due to steric hindrance or degradation).

  • Workup & Isolation: Once complete consumption of the electrophile is confirmed (typically 12–16 hours), cool the mixture to room temperature. Quench with deionized water to dissolve the inorganic salts (KCl, KI, K₂CO₃). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography or recrystallization depending on the specific amine derivative synthesized.

ExperimentalWorkflow Step1 1. Reagent Preparation Solubilize Electrophile & Amine in MeCN Step2 2. Catalyst & Base Addition Add KI (0.1 eq) and K2CO3 (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C for 12-24h Step2->Step3 Step4 4. IPQC Monitoring HPLC validation of intermediate & product Step3->Step4 Step5 5. Workup & Isolation Aqueous quench, extraction, crystallization Step4->Step5

Caption: Step-by-step experimental workflow for the catalytic N-alkylation with built-in IPQC.

Sources

Application

Application Notes &amp; Protocols: A Novel One-Pot Synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Introduction: The Significance of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole The 6-fluoro-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

The 6-fluoro-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is integral to the development of antipsychotics, analgesics, and anticonvulsants.[1][3] Specifically, 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole serves as a crucial and versatile building block. The reactive chloromethyl group at the 3-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for drug discovery and development.[4] Traditional multi-step syntheses of this intermediate can be time-consuming, resource-intensive, and often result in lower overall yields due to the isolation and purification of intermediates. This guide details a proposed, efficient one-pot synthesis designed to overcome these limitations, providing a streamlined and robust protocol for researchers in drug development and organic synthesis.

Theoretical Framework: A Rationale for a One-Pot Approach

The synthesis of 1,2-benzisoxazoles typically involves the cyclization of an ortho-hydroxyaryl ketoxime.[4][5] This is conventionally a two-step process: the formation of the oxime from the corresponding ketone, followed by a base- or acid-catalyzed cyclization. The introduction of the chloromethyl group would then represent a subsequent step. A one-pot synthesis, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced chemical waste.

The proposed one-pot protocol is founded on two well-established transformations, which are designed to proceed sequentially in a single pot:

  • In-situ Oximation: The commercially available 4'-Fluoro-2'-hydroxyacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding ketoxime directly in the reaction vessel.[6] This circumvents the need to isolate and purify the oxime intermediate.

  • In-situ Cyclization and Chlorination: Following the formation of the oxime, a reagent capable of both promoting cyclization and effecting chlorination is introduced. Thionyl chloride (SOCl₂), in the presence of a base such as pyridine, has been shown to facilitate the conversion of a similar hydroxy ketoxime to a 3-chloromethyl-1,2-benzisoxazole derivative.[4] This transformation is believed to proceed through a Beckmann-type rearrangement mechanism, leading to the formation of the benzisoxazole ring and concurrent chlorination of the methyl group.

By integrating these steps, this protocol aims to provide a highly efficient route to the target compound.

Proposed One-Pot Synthesis: Detailed Protocol

This protocol provides a step-by-step methodology for the proposed one-pot synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
4'-Fluoro-2'-hydroxyacetophenone≥98%Sigma-Aldrich1481-27-2
Hydroxylamine hydrochloride≥99%Acros Organics5470-11-1
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Thionyl chloride (SOCl₂)≥99%Alfa Aesar7719-09-7
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific109-99-9
Ethyl acetateACS GradeVWR141-78-6
Saturated sodium bicarbonate solutionLaboratory Grade--
Brine (Saturated NaCl solution)Laboratory Grade--
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-7487-88-9
Round-bottom flask (250 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Ice bath---
Rotary evaporator---
Experimental Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4'-Fluoro-2'-hydroxyacetophenone (10.0 g, 64.9 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Oximation: Add hydroxylamine hydrochloride (5.41 g, 77.9 mmol, 1.2 equivalents) to the solution. Cool the flask to 0-5 °C using an ice bath. Slowly add anhydrous pyridine (6.3 mL, 77.9 mmol, 1.2 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cyclization and Chlorination: Once the oximation is complete, cool the reaction mixture back down to -5 to 0 °C in an ice-salt bath. In a separate, dry dropping funnel, prepare a solution of thionyl chloride (7.1 mL, 97.4 mmol, 1.5 equivalents) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature below 5 °C. A precipitate may form during the addition.

  • Reaction Completion: After the addition of the thionyl chloride solution, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 4-6 hours, or until TLC analysis indicates the formation of the product and consumption of the oxime intermediate.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

Reaction Mechanism and Workflow Visualization

The proposed one-pot synthesis proceeds through two key stages: the formation of the oxime, followed by a thionyl chloride-mediated cyclization and chlorination.

Proposed Reaction Mechanism

The second stage of the reaction is believed to proceed via a Beckmann-type rearrangement. The oxime's hydroxyl group is activated by thionyl chloride, forming a good leaving group. This departure facilitates a rearrangement where the aryl group migrates to the nitrogen atom. Subsequent intramolecular cyclization and tautomerization, followed by chlorination of the methyl group, yields the final product.

Reaction Mechanism cluster_0 Step 1: In-situ Oximation cluster_1 Step 2: In-situ Cyclization & Chlorination A 4'-Fluoro-2'-hydroxyacetophenone C 4'-Fluoro-2'-hydroxyacetophenone Oxime (Intermediate) A->C + NH2OH B Hydroxylamine (from NH2OH·HCl + Pyridine) E Activated Oxime Intermediate C->E + SOCl2 D SOCl2, Pyridine F Beckmann Rearrangement & Cyclization E->F G 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (Final Product) F->G Chlorination

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Workflow

The workflow diagram below outlines the sequential steps of the proposed one-pot synthesis protocol.

G start Start: Dry Flask + 4'-Fluoro-2'-hydroxyacetophenone + Anhydrous THF oximation Add NH2OH·HCl & Pyridine Stir at RT for 3-4h start->oximation cool1 Cool to -5 to 0 °C oximation->cool1 chlorination Add SOCl2 in THF dropwise Stir and warm to RT cool1->chlorination workup Quench with ice-water Extract with Ethyl Acetate chlorination->workup purify Wash, Dry, and Concentrate workup->purify end_node Column Chromatography Pure Product purify->end_node

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions and Troubleshooting

  • Safety: This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Pyridine is flammable and toxic. Handle these reagents with extreme care.

  • Anhydrous Conditions: The cyclization/chlorination step is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a nitrogen atmosphere using anhydrous solvents.

  • Temperature Control: The addition of pyridine and thionyl chloride is exothermic. Maintaining low temperatures during these additions is critical to prevent side reactions and ensure safety.

  • Troubleshooting:

    • Incomplete Oximation: If TLC shows significant starting material remaining after 4 hours, allow the reaction to stir for a longer period or add a slight excess of hydroxylamine hydrochloride and pyridine.

    • Low Yield of Final Product: This may be due to moisture in the reaction. Ensure all reagents and solvents are anhydrous. The reaction time for the cyclization step can also be extended.

    • Formation of Side Products: Inadequate temperature control during the addition of thionyl chloride can lead to the formation of undesired byproducts. Ensure slow, dropwise addition at the specified temperature.

Conclusion

The proposed one-pot synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole offers a promising and highly efficient alternative to traditional multi-step methods. By combining the oximation and cyclization/chlorination steps into a single, continuous process, this protocol can significantly reduce reaction time, minimize waste, and potentially increase the overall yield of this valuable synthetic intermediate. This method provides a robust platform for researchers and scientists engaged in the synthesis of benzisoxazole-based compounds for pharmaceutical and drug development applications.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979). Journal of Medicinal Chemistry, 22(2), 180-3. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2022). MDPI. [Link]

  • 4'-Fluoro-2'-hydroxyacetophenone. (n.d.). PMC. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry. [Link]

  • reaction in oximes of. (1991). Asian Journal of Chemistry, 3(2), 158-163. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing isoxazole ring opening during basic hydrolysis

A Senior Application Scientist's Guide to Preserving Isoxazole Ring Integrity During Basic Hydrolysis of Esters Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preserving Isoxazole Ring Integrity During Basic Hydrolysis of Esters

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with isoxazole-containing molecules. As a Senior Application Scientist, I understand the delicate balance required to modify one part of a molecule while preserving another. A frequent challenge is the saponification of esters without triggering the undesired ring-opening of a nearby isoxazole, a privileged scaffold in many pharmacologically active compounds.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate this specific chemical challenge. We will delve into the mechanistic underpinnings of isoxazole instability and provide field-proven strategies to achieve your desired carboxylic acid with maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my isoxazole ring opening during basic hydrolysis of my ester?

The isoxazole ring, while aromatic, possesses an inherent weakness: the N-O bond. Under basic conditions, this bond is susceptible to cleavage. The mechanism often involves the deprotonation of a carbon atom adjacent to the ring nitrogen (C3 or C5), particularly if it bears an acidic proton. This initiates a cascade of electronic rearrangements that ultimately leads to the cleavage of the N-O bond. The stability is significantly influenced by pH and temperature, with increased lability under more basic conditions and at higher temperatures.[1] For example, the isoxazole-containing drug Leflunomide is stable at pH 7.4 at 25°C, but its half-life drops to just 1.2 hours at pH 10 and 37°C.[2]

Q2: What are the key factors that influence the stability of the isoxazole ring during saponification?

There are four primary factors to consider:

  • Temperature: Higher temperatures accelerate the rate of both ester hydrolysis and isoxazole ring opening. However, the ring-opening reaction often has a higher activation energy, meaning its rate increases more dramatically with temperature. Keeping the reaction cool is a critical first step.

  • Strength and Concentration of the Base: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) at high concentrations create a harshly basic environment that promotes ring degradation.

  • Substituents on the Isoxazole Ring: The electronic nature and position of substituents have a profound effect on the ring's stability. Electron-withdrawing groups can increase the acidity of ring protons, making the ring more susceptible to base-mediated decomposition. Conversely, electron-donating groups can enhance stability. The specific substitution pattern dictates the primary degradation pathway.

  • Solvent System: The choice of solvent affects the solubility of both the substrate and the base, as well as the solvation of the hydroxide ions. Aprotic polar solvents like Tetrahydrofuran (THF) or 1,4-dioxane, used as co-solvents with water, are often employed to improve substrate solubility and can modulate the reactivity of the base.[1][3]

Q3: Are there any general "isoxazole-safe" hydrolysis conditions I can start with?

Yes, a good starting point for a sensitive isoxazole-containing ester is to use a milder base at a low temperature. A widely adopted method involves using lithium hydroxide (LiOH) in a mixture of THF and water at temperatures ranging from 0°C to room temperature.[1] LiOH is a weaker base than NaOH or KOH, which often provides a greater window of selectivity for ester cleavage over ring opening.

Q4: My hydrolysis isn't going to completion, but if I increase the temperature or use a stronger base, my isoxazole ring opens. What should I do?

This is a classic selectivity problem. If optimizing the base, temperature, and solvent for a standard hydrolysis fails, it is time to consider alternative, non-hydrolytic methods for ester cleavage. These methods operate under different mechanisms that do not typically promote isoxazole degradation. See the "Alternative Methods" section for detailed protocols.

Troubleshooting Guide: When Isoxazole Hydrolysis Goes Wrong

Use this guide to diagnose and solve common issues encountered during the basic hydrolysis of isoxazole-containing esters.

TroubleshootingGuide

Data Summary: Recommended Starting Conditions for Hydrolysis
Substrate Sensitivity Base (equivalents) Solvent System Temperature Typical Reaction Time Key Considerations
Robust NaOH (2-4)MeOH/H₂O (4:1)RT to 50°C2-16 hMonitor closely for ring-opened byproducts.
Moderate LiOH (1.5-2)THF/H₂O (3:1)0°C to RT4-24 hA good starting point for most systems.[4]
Highly Sensitive LiOH (1.1-1.5)Dioxane/H₂O (4:1)0°C12-48 hUse for substrates with electron-withdrawing groups.
Extremely Labile TMSOK (2-3)Anhydrous THFRT1-5 hFor cases where all hydrolytic methods fail.[5][6]
Biocatalytic Lipase (e.g., CALB)Phosphate Buffer/Co-solventRT to 40°C24-72 hIdeal for complex molecules with multiple sensitive groups.[7][8]

Detailed Experimental Protocols

Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide

This protocol is a robust starting point for the saponification of methyl or ethyl esters on molecules containing a moderately stable isoxazole ring.

Materials:

  • Isoxazole ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isoxazole ester (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, prepare a solution of LiOH·H₂O (1.5 eq.) in water.

  • Add the LiOH solution dropwise to the stirred ester solution at 0°C.

  • Allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench it by adding 1 M HCl at 0°C until the pH of the aqueous phase is ~2-3.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary by recrystallization or column chromatography.

Causality Behind the Choices:

  • LiOH: As a milder base, it slows the rate of isoxazole decomposition relative to ester hydrolysis.[4]

  • THF/Water: This solvent system ensures the solubility of most organic substrates while allowing the dissolution of the inorganic base.[1][3]

  • Low Temperature (0°C to RT): This is the most critical parameter for preventing ring opening. The lower temperature significantly disfavors the higher activation energy pathway of ring cleavage.

Protocol 2: Alternative Method - Anhydrous Ester Cleavage with Potassium Trimethylsilanolate (TMSOK)

For exceptionally sensitive substrates where even mild hydrolysis fails, an anhydrous, nucleophilic dealkylation using TMSOK is a powerful alternative. This method avoids the use of water and hydroxide ions altogether.

Materials:

  • Isoxazole ester

  • Potassium trimethylsilanolate (TMSOK)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the isoxazole ester (1.0 eq.) in anhydrous THF.

  • Add solid potassium trimethylsilanolate (2.0-3.0 eq.) to the solution in one portion.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a stirred solution of 1 M HCl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid as needed.

Causality Behind the Choices:

  • TMSOK: This reagent functions as a potent "naked" nucleophile (Me₃SiO⁻ K⁺). The trimethylsilanolate anion directly attacks the alkyl group of the ester in an SN2 fashion, cleaving the O-alkyl bond rather than the acyl-O bond. This mechanism does not proceed via a tetrahedral intermediate and is not base-catalyzed, thus avoiding the conditions that lead to isoxazole ring opening.[5][6]

  • Anhydrous Conditions: The absence of water is crucial for this mechanism and prevents any potential side reactions, including hydrolysis of the starting material or product.

Protocol 3: Alternative Method - Enzymatic Hydrolysis with Lipase

Biocatalysis offers an exceptionally mild and selective method for ester hydrolysis at neutral pH, making it ideal for complex molecules with multiple sensitive functional groups.

Materials:

  • Isoxazole ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A water-miscible co-solvent if needed (e.g., DMSO, t-BuOH)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of the isoxazole ester in phosphate buffer (pH 7.0), add the immobilized lipase (typically by weight, e.g., 50-100% w/w of the substrate). If the ester has poor water solubility, a minimal amount of a co-solvent like DMSO (e.g., 5-10% v/v) can be added.[8]

  • Shake or stir the suspension at a controlled temperature (typically 30-40°C).

  • Monitor the reaction progress by taking aliquots of the supernatant and analyzing by HPLC or LC-MS.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Acidify the filtrate to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product as required.

Causality Behind the Choices:

  • Enzyme (Lipase): Lipases are highly selective hydrolases that operate under mild, near-neutral pH and temperature conditions. Their mechanism involves the formation of an acyl-enzyme intermediate within a protected active site, which is not conducive to the base-catalyzed degradation of the isoxazole ring.[7][9]

  • Neutral pH: Operating at pH 7 avoids the strongly basic conditions that promote ring cleavage.

Mechanistic Visualization

Mechanisms

References

  • BenchChem Technical Support Team. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Kalgutkar, A. S., et al. (Date not available). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]

  • Manjunatha, K., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B, 51B(9), 1369-1375. [Link]

  • Rojas, R., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32888-32913. [Link]

  • Various Authors. (2017). How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

  • Kocienski, P. J. (Date not available). 6.
  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14882-14894. [Link]

  • Chemistry Steps. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Reddit. (2021). What solvents can you do an ester base hydrolysis in? r/Chempros. [Link]

  • Delaney, C. P., et al. (Date not available). Potassium Trimethylsilanolate-Promoted, Suzuki–Miyaura Cross-Coupling of Aryl and Heteroaryl Neopentylglycolboronates. Organic Syntheses. [Link]

  • Pediaa. (2020). Difference Between THF and Dioxane. [Link]

  • Sciforum. (Date not available). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Kocienski, P. J. (Date not available). Carboxyl Protecting Groups. Source not formally available.
  • Wang, Y., et al. (2014). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4279. [Link]

  • KU ScholarWorks. (Date not available). Enhanced Lipase – Catalyzed Triglyceride Hydrolysis. [Link]

  • Born, G. (Date not available). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Source not formally available.
  • Serra, I., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(5), 1033. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in medicinal chemistry and active pharmaceutical ingredient (API) synthesis: the rem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in medicinal chemistry and active pharmaceutical ingredient (API) synthesis: the removal of unreacted 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0)[1] from crude reaction mixtures.

This compound is a highly reactive electrophile frequently utilized as an alkylating agent in the synthesis of benzisoxazole-containing therapeutics (e.g., antipsychotic analogs). Because an excess of this reagent is often required to drive N-alkylation or O-alkylation reactions to completion, removing the unreacted starting material is a universal challenge. Its high boiling point and lipophilicity make it highly resistant to simple evaporative or standard aqueous workups.

I. Purification Strategy Workflow

To determine the most efficient purification route, follow the decision matrix below. The optimal strategy depends entirely on the physicochemical properties of your target product and the scale of your reaction.

PurificationWorkflow Start Crude Reaction Mixture (Target + Excess Alkyl Chloride) IsBasic Is the target product a basic amine? Start->IsBasic AcidBase Method 1: Acid-Base Extraction IsBasic->AcidBase Yes IsScale Reaction Scale? IsBasic->IsScale No / Neutral Scavenger Method 2: Polymer-Supported Scavenger IsScale->Scavenger Small (<1g) Quench Method 3: Chemical Quench (Amine) IsScale->Quench Large (>1g)

Decision matrix for purifying unreacted 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

II. Troubleshooting FAQs: Mechanistic Insights

Q: Why can't I just evaporate or wash away the unreacted 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole? A: Causality: The compound possesses a relatively high molecular weight and strong intermolecular dipole interactions driven by the fluorinated benzisoxazole ring. This results in a high boiling point that precludes removal by standard rotary evaporation. Furthermore, it is highly lipophilic and lacks ionizable protons or basic nitrogen atoms (the isoxazole nitrogen is non-basic). Consequently, it remains stubbornly trapped in the organic phase during standard neutral aqueous washes.

Q: How do polymer-supported scavengers selectively remove this impurity without affecting my product? A: Causality: Polymer-bound amines (e.g., PS-Trisamine) exploit the highly electrophilic nature of the chloromethyl group. The primary amines immobilized on the insoluble polystyrene matrix act as nucleophiles, attacking the benzylic-like chloride via an SN2 mechanism[2]. The unreacted starting material becomes covalently tethered to the macroscopic resin beads. Because your target product has already been alkylated, it does not react with the resin and remains in solution[3].

Q: My target product is a secondary or tertiary amine. What is the most scalable approach? A: Causality: For basic products, an Acid-Base "Catch-and-Release" extraction is the most elegant and cost-effective method. Because the unreacted alkyl chloride is strictly neutral, treating the organic layer with dilute aqueous HCl protonates your product, rendering it highly water-soluble (the "catch"). The neutral impurity remains in the organic layer, which is discarded. Basifying the aqueous layer neutralizes your product, allowing it to be extracted back into a fresh organic solvent (the "release").

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure trustworthiness and reproducible results.

Protocol 1: Acid-Base "Catch-and-Release" Extraction

Recommended for basic amine target products.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • The "Catch" (Acidification): Add an equal volume of 1.0 M aqueous HCl. Vigorously mix in a separatory funnel for 5 minutes.

    • Mechanism: The basic amine product protonates to form a water-soluble ammonium chloride salt, migrating to the aqueous layer. The neutral 3-(chloromethyl)-6-fluorobenzo[d]isoxazole remains in the organic layer.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both layers on a TLC plate (UV 254 nm). The organic layer must contain the high-Rf starting material, while the aqueous layer contains the baseline-retained product. Discard the organic layer.

  • The "Release" (Basification): Cool the isolated aqueous layer to 0–5 °C. Slowly add 2.0 M aqueous NaOH until the pH reaches >10 (verify with pH paper).

    • Mechanism: The ammonium salt deprotonates back into the lipophilic freebase amine.

  • Final Extraction: Extract the basified aqueous layer twice with fresh Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified product.

Protocol 2: Polymer-Supported Scavenging (PS-Amine)

Recommended for neutral products at discovery scale (<1g).

  • Resin Preparation: Select a macroporous polymer-supported amine resin (e.g., PS-Trisamine) with a known loading capacity (typically 1.5 – 3.0 mmol/g)[4].

  • Reaction: Add 3.0 equivalents of the scavenger resin (relative to the calculated unreacted alkyl chloride) directly to the crude reaction mixture in a swelling solvent (e.g., DCM or THF).

  • Agitation: Gently agitate on an orbital shaker (do not use a magnetic stir bar, which mechanically crushes the beads) at room temperature for 4–12 hours.

    • Mechanism: The amines on the resin undergo an SN2 reaction with the chloromethyl group, covalently tethering the benzisoxazole moiety to the solid support[3].

  • Validation: Analyze an aliquot via LC-MS.

    • Self-Validation Step: The scavenging process is complete when the mass peak corresponding to 3-(chloromethyl)-6-fluorobenzo[d]isoxazole (m/z ~185) is entirely absent from the chromatogram.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake twice with DCM to recover any entrained product. Concentrate the filtrate.

Protocol 3: Chemical Quenching with Diethanolamine

Recommended for neutral products at process scale (>1g).

  • Quench Addition: To the crude reaction mixture, add 2.0 equivalents of Diethanolamine and a catalytic amount of NaI (to accelerate the reaction via in-situ Finkelstein iodide formation).

  • Heating: Stir at 50 °C for 2 hours.

    • Mechanism: Diethanolamine rapidly alkylates the chloromethyl group, forming a tertiary amine with two free hydroxyl groups. This drastically lowers the molecule's partition coefficient (LogP), making it highly hydrophilic.

  • Validation: Check reaction progress via TLC.

    • Self-Validation Step: The original starting material spot will disappear, replaced by a highly polar, baseline-retained spot (the diethanolamine adduct).

  • Aqueous Wash: Cool the mixture to room temperature and wash vigorously with water. The highly polar diethanolamine adduct partitions entirely into the aqueous phase, leaving the desired product in the organic phase.

IV. Quantitative Data Presentation

The table below summarizes the operational metrics for each purification strategy to aid in workflow selection.

Purification StrategyOptimal Target ProductScalabilityRelative CostProcessing TimeMechanism of Removal
Acid-Base Extraction Basic AminesHigh (Process scale)Low2–3 HoursPhase partitioning via protonation
PS-Amine Scavenger Neutral or BasicLow (Discovery scale)High4–12 HoursCovalent solid-phase sequestration
Chemical Quench Neutral or BasicHigh (Process scale)Low3–4 HoursPolarity alteration via SN2 adduct

V. References

  • [2] Scavenger Resins - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • [3] A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Organic Chemistry Portal. Available at: [Link]

  • [4] Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. Available at: [Link]

Sources

Troubleshooting

Optimization of temperature for nucleophilic attack on chloromethyl isoxazoles

Technical Support Center: Optimization of Temperature for Nucleophilic Attack on Chloromethyl Isoxazoles Overview Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Temperature for Nucleophilic Attack on Chloromethyl Isoxazoles

Overview Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization. The chloromethyl isoxazole scaffold is a highly versatile building block, but it presents a unique kinetic-thermodynamic paradox. The electron-withdrawing nature of the isoxazole ring highly activates the adjacent methylene carbon for bimolecular nucleophilic substitution (S_N2). Concurrently, the N–O bond of the isoxazole ring is relatively weak and susceptible to cleavage under forcing conditions. Therefore, precise temperature optimization is the linchpin for achieving high yields while suppressing ring-opening degradation.

Section 1: Mechanistic Causality & Temperature Effects (FAQs)

Q1: Why does temperature dictate the success of nucleophilic attack on chloromethyl isoxazoles? A1: The reactivity is governed by the electronic stabilization provided by the heterocycle. The isoxazole ring stabilizes the S_N2 transition state, making the chloromethyl group an excellent electrophile [1]. However, applying excessive thermal energy (typically >70 °C) in the presence of nucleophiles or bases provides enough activation energy to cleave the labile N–O bond. This leads to ring-opening, generating azirine intermediates or complex fragmentation products [4]. Maintaining the reaction temperature within a highly controlled window (0 °C to 50 °C) ensures the S_N2 pathway outcompetes thermodynamic degradation.

Q2: How do different nucleophiles respond to temperature variations? A2: The optimal temperature is inversely proportional to the nucleophile's strength and basicity:

  • Amines (1° and 2°): Moderate nucleophiles that often require mild heating (35 °C – 50 °C) to overcome steric hindrance and achieve full conversion [2].

  • Thiolates: Highly polarizable, "soft" nucleophiles that are excellent for S_N2 displacement. They react rapidly and cleanly at room temperature (20 °C – 25 °C) without the need for heating.

  • Alkoxides: Strong, "hard" nucleophiles that are also strong bases. Reactions must be initiated at 0 °C to prevent base-catalyzed elimination or ring-opening, then cautiously warmed to room temperature [3].

Section 2: Troubleshooting Guide

Issue: Incomplete conversion when using bulky secondary amines at room temperature.

  • Root Cause: Steric bulk increases the activation energy required for the backside attack inherent to the S_N2 mechanism.

  • Solution: Elevate the temperature to 35 °C – 40 °C. If the reaction remains sluggish after 24 hours, do not exceed 60 °C . Instead, introduce a catalytic amount of potassium iodide (KI) (0.1 to 0.2 equivalents). This facilitates an in situ Finkelstein reaction, converting the chloromethyl group to a highly reactive iodomethyl intermediate, which readily undergoes substitution at lower temperatures [2].

Issue: Formation of multiple side products and reaction mixture darkening (degradation) upon heating.

  • Root Cause: High temperatures coupled with basic conditions induce isoxazole ring-opening via N–O bond cleavage.

  • Solution: Immediately lower the reaction temperature to 0 °C – 20 °C. To compensate for the loss of thermal kinetic energy, switch to a more polar aprotic solvent (e.g., DMF or DMSO). This decreases the solvation of the nucleophile, thereby increasing its effective reactivity at lower temperatures.

Section 3: Experimental Protocol

Optimized Workflow: Amine Substitution on 3-Chloromethyl-5-methylisoxazole This self-validating protocol utilizes mild heating and catalytic iodide to ensure complete conversion without degradation.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-chloromethyl-5-methylisoxazole (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base and Catalyst Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) and a catalytic amount of potassium iodide (KI, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Add the secondary amine (e.g., morpholine, 1.2 equiv) dropwise via syringe.

  • Temperature Control: Transfer the flask to a pre-heated oil bath set strictly to 35 °C . (Causality: 35 °C provides sufficient energy for the amine to attack the transient iodomethyl intermediate while remaining well below the ~70 °C threshold for ring cleavage).

  • Monitoring: Stir the reaction for 24–48 hours. Monitor the endpoint via TLC or LC-MS. The presence of KI should ensure >95% conversion within this timeframe.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Section 4: Quantitative Data Summary

The following table summarizes the optimized temperature ranges and expected outcomes based on nucleophile selection.

Nucleophile TypeRepresentative ReagentSolventBaseOptimal Temp (°C)Yield Range (%)Primary Risk at High Temp (>70 °C)
Primary AmineBenzylamineMeCNK₂CO₃35 – 4075 – 85Bis-alkylation, Ring opening
Secondary AmineMorpholineMeCNK₂CO₃35 – 5080 – 90Ring opening via N–O cleavage
AlkoxideSodium MethoxideMeOHNone0 – 2565 – 80Elimination, Ether cleavage
ThiolateThiophenolDMFNaH20 – 2585 – 95Disulfide formation

Section 5: Optimization Workflow Visualization

G Start Select Nucleophile Amines Amines (1°/2°) Solvent: MeCN Base: K2CO3 Start->Amines Alkoxides Alkoxides / Thiolates Solvent: DMF/MeOH Base: NaH / NaOMe Start->Alkoxides TempAmine Set Temp: 35 °C - 50 °C Amines->TempAmine TempAlk Set Temp: 0 °C - 25 °C Alkoxides->TempAlk Monitor Monitor via LC-MS/TLC TempAmine->Monitor TempAlk->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Degradation Ring-Opening / Degradation? Monitor->Degradation Success Product Isolation Monitor->Success Opt1 Add KI (cat.) Increase Temp to max 60 °C Incomplete->Opt1 Opt2 Lower Temp to 0 °C Use milder base / polar solvent Degradation->Opt2 Opt1->Monitor Opt2->Monitor

Logical workflow for optimizing nucleophilic substitution on chloromethyl isoxazoles.

References

  • National Institutes of Health (PMC) . Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Retrieved from [Link]

  • ResearchGate . Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from[Link]

  • ACS Publications . Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Purity Analysis

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS: 1824096-71-0) is a pivotal electrophilic intermediate in the synthesis of atypical antipsychotics, most notably within the benzisoxazole class (e.g., paliperidone and risp...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS: 1824096-71-0) is a pivotal electrophilic intermediate in the synthesis of atypical antipsychotics, most notably within the benzisoxazole class (e.g., paliperidone and risperidone derivatives)[1][2]. Because this intermediate undergoes nucleophilic substitution to couple with piperidine or piperazine moieties, its chemical purity directly dictates the yield, safety, and impurity profile of the final Active Pharmaceutical Ingredient (API).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges. The highly reactive chloromethyl group is prone to solvolysis, and the target molecule must be cleanly resolved from closely related process impurities, such as its des-fluoro analog and the 3-(hydroxymethyl) hydrolysis degradant. This guide objectively compares stationary phase chemistries and provides a self-validating, stability-indicating protocol grounded in mechanistic causality.

Mechanistic Causality in Chromatographic Choices

The Failure of Standard C18 Phases

Traditional alkyl (C18) columns rely exclusively on hydrophobic (dispersive) interactions. While effective for general pharmaceutical analysis, C18 phases often fail to achieve baseline resolution between 3-(chloromethyl)-6-fluorobenzo[d]isoxazole and its des-fluoro or hydroxylated impurities. The partition coefficients of these halogenated analogs are too similar, resulting in co-elution and peak distortion[3].

The Biphenyl Advantage

To achieve orthogonal selectivity, a Biphenyl stationary phase is vastly superior. The causality lies in the electronic structure of the analyte:

  • π−π Interactions: The electron-deficient fluorobenzo[d]isoxazole ring interacts strongly with the electron-rich biphenyl ligands.

  • Dipole-Dipole Interactions: The highly electronegative fluorine and chlorine atoms induce strong local dipoles, which the polarizable biphenyl phase can selectively retain.

  • Shape Selectivity: The rigid, planar nature of the benzisoxazole core allows for deeper intercalation into the biphenyl phase compared to the flexible alkyl chains of a C18 column.

Column_Chemistry Compound 3-(Chloromethyl)-6-fluoro- benzo[d]isoxazole C18 C18 Column (Hydrophobic only) Compound->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Compound->Phenyl Biphenyl Biphenyl Column (Hydrophobic + Enhanced π-π + Dipole-Dipole) Compound->Biphenyl Result1 Co-elution with des-fluoro impurity C18->Result1 Result2 Partial Resolution (Rs < 1.5) Phenyl->Result2 Result3 Baseline Resolution (Rs > 2.0) Biphenyl->Result3

Logical mapping of stationary phase chemistries to chromatographic resolution outcomes.

Experimental Workflow & Self-Validating System

A critical trap in analyzing chloromethyl compounds is sample degradation during analysis . If protic solvents (like methanol or water) are used as the sample diluent, the chloromethyl group will undergo rapid solvolysis, artificially inflating the 3-(hydroxymethyl) impurity peak. Therefore, the protocol must act as a self-validating system, utilizing anhydrous diluents and a forced-degradation system suitability test (SST).

HPLC_Workflow N1 1. Sample Preparation (Anhydrous MeCN to prevent solvolysis) N2 2. Column Screening (C18 vs Phenyl-Hexyl vs Biphenyl) N1->N2 Inject 5 µL N3 3. Mobile Phase Optimization (pH 3.0 Phosphate Buffer / MeCN) N2->N3 Select Biphenyl N4 4. System Suitability Testing (Resolution > 2.0 for Hydroxy-degradant) N3->N4 Gradient Elution N5 5. Method Validation (ICH Q2: Linearity, Accuracy, Precision) N4->N5 Pass Criteria

HPLC Method Development Workflow for Benzisoxazole Derivatives.

Step-by-Step Methodologies

Protocol: Stability-Indicating Purity Assay

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: The acidic pH suppresses the ionization of residual silanols on the silica support, preventing peak tailing of basic impurities[1].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (MeCN).

2. Sample & System Suitability Preparation:

  • Diluent: 100% Anhydrous Acetonitrile.

  • Test Sample: Accurately weigh 10.0 mg of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.2 mg/mL).

  • System Suitability Test (SST) Solution: Spike 1.0 mL of the Test Sample with 10 µL of a 1.0 mg/mL reference standard of 3-(hydroxymethyl)-6-fluorobenzo[d]isoxazole.

3. Chromatographic Conditions:

  • Column: Biphenyl, 150 mm × 4.6 mm, 2.7 µm core-shell particles.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 238 nm (optimal for the fluorobenzo[d]isoxazole chromophore)[3].

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 70% B

    • 10–12 min: Hold at 70% B

    • 12–15 min: Return to 30% B (Re-equilibration)

Comparative Performance Data

To objectively validate the selection of the Biphenyl column, identical gradient conditions were run across three different column chemistries. The quantitative data is summarized below, focusing on the critical pair: the active chloromethyl intermediate and its primary hydroxymethyl degradant.

Column ChemistryStationary Phase LigandRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Suitability Outcome
C18 (Alkyl) Octadecylsilane6.41.11.45Fail (Co-elution risk)
Phenyl-Hexyl Phenyl-hexyl7.21.61.20Marginal (Barely meets baseline)
Biphenyl Biphenyl8.52.81.05Pass (Robust separation)

Data Interpretation: The Biphenyl column clearly outperforms the alternatives. The Resolution ( Rs​ ) of 2.8 far exceeds the FDA/ICH requirement of Rs​≥2.0 for baseline separation, ensuring that the self-validating SST passes consistently, even as the column ages. Furthermore, the Tailing Factor ( Tf​ ) of 1.05 indicates near-perfect Gaussian peak symmetry, which is critical for accurate integration of trace impurities at the 0.05% threshold[1].

References

  • Benchchem. (n.d.). Navigating the Scale-Up Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDY8so5axW88zDVjpq8mE8gFY1FyKD_Em6ojAXHCR-mazd1o48ySJQbjkgkaQt8GOmMNX0teNB05Atja6-RfmXUk7YpCLdAwVX-DVD2sJvwbfJKYTz1ffVSySN_m77IPtHODnLG4dSM3ReUqG6L4ssLyyH6AWKzi4dH7cHFLBpAtGVXPmCy0wzCkD8827e8ndkHQami6sX882T6w-MBb9PS9PW0l4vKLMzRCLRnY5WtGsOvk7W31TUm6Yjkqq11J4T15M1OurXs7zPu6AG_wPC4mlzGfc=]
  • Google Patents. (2011). US20110087024A1 - Process for the preparation of paliperidone intermediates. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHikW-z5YHAAlgYzD2e8G5UUDXZMyvsNDKbbMqe9M4GVR48v1mD4NCTqcExLKJ-ENlbqgqdkdZ6BgDLW5rTxvgiGFVVxDQazJMbzH6RbUoY-sL15d57-e82Ybi8XIpbulK3rSufCTwCS5jNmOBQQso=]
  • Oxford University Press. (2010). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE65XKUufvF-psKFT5Fd0y9xMI3svrJUC0wXe8uvVMAjdkGVgew8dUldeGfVWZwFsi28G6L6QZ0wwq71bzXq0BjXFmNIZf8j9xl-TW9mnU7GFVFnmMZDHatutn0tQRGeMZ8XV7vhO7WtzSRS7iCRHMKxG0sN3glZV6uUyDKoNXZn6WPyiAdl4HI]

Sources

Comparative

A Comparative Guide to the ¹H NMR Characteristic Shifts of the Chloromethyl Group in Benzisoxazole Derivatives

Introduction The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antipsychotics like risperidone and iloperidone. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antipsychotics like risperidone and iloperidone. The precise structural characterization of novel benzisoxazole derivatives is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for the unambiguous elucidation of these molecular structures in solution.

A common synthetic handle and a key structural motif in this class of compounds is the chloromethyl group (-CH₂Cl), typically positioned at the 3-position of the benzisoxazole ring. The protons of this group exhibit a characteristic chemical shift that is highly sensitive to the electronic environment imposed by the heterocyclic ring system.

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for the chloromethyl group in 3-chloromethyl-1,2-benzisoxazoles. We will dissect the underlying principles governing these shifts, compare them with relevant chemical analogues, and provide a robust experimental protocol for their accurate determination.

Fundamental Principles Influencing Chemical Shifts

The chemical shift (δ) of the chloromethyl protons is not arbitrary; it is a direct consequence of the local magnetic field experienced by the nuclei. This local field is modulated by the electron density surrounding the protons. Several key factors contribute to the observed shift:

  • Inductive Effects : The chlorine atom is highly electronegative, withdrawing electron density from the adjacent methylene (-CH₂) group. This "deshielding" effect reduces the electron cloud that would otherwise oppose the main magnetic field of the NMR spectrometer, causing the protons to resonate at a higher frequency (further downfield).[1][2]

  • Magnetic Anisotropy : The benzisoxazole ring system contains π-electrons that circulate in the presence of an applied magnetic field.[3][4] This circulation induces its own magnetic field, which is anisotropic (direction-dependent). Protons situated in the plane of the aromatic ring, like those of the C3-chloromethyl group, fall into a deshielding region of this induced field, pushing their resonance further downfield.[4][5] The fusion of the benzene and isoxazole rings creates a unique electronic landscape, and its combined anisotropic effect is a major determinant of the final chemical shift.

  • Solvent Effects : The choice of deuterated solvent can influence the chemical shift. Polar solvents or those capable of hydrogen bonding can interact with the solute, subtly altering the electron distribution and, consequently, the proton resonance.[6][7] It is therefore critical to report the solvent used when comparing chemical shift data.

Comparative Data Analysis

The chemical shift of the chloromethyl protons in benzisoxazoles is best understood through comparison with simpler, related structures. The benchmark is benzyl chloride, where the -CH₂Cl group is attached to a simple benzene ring.

The data presented below reveals a significant downfield shift for the chloromethyl protons when attached to a benzisoxazole ring compared to a benzene ring. This highlights the potent electron-withdrawing and anisotropic nature of the benzisoxazole heterocycle.

CompoundStructureSolventChemical Shift (δ) of -CH₂Cl (ppm)Reference
Benzyl ChlorideBenzyl Chloride StructureCDCl₃4.56[8][9]
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamideBenzisoxazole Derivative StructureDMSO-d₆5.22[10]
2-Chloromethyl-1H-benzimidazole hydrochlorideBenzimidazole Derivative StructureMultiple~4.9 - 5.1 (Calculated/Implied)[11]

Analysis of Observations:

  • Benzisoxazole vs. Benzene: The protons of the chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide resonate at 5.22 ppm [10]. This is approximately 0.66 ppm further downfield than the analogous protons in benzyl chloride (4.56 ppm)[8]. This substantial deshielding is a cumulative result of the inductive effect from the chlorine atom and the strong magnetic anisotropy and electron-withdrawing character of the fused benzisoxazole ring system.

  • Comparison with Benzimidazole: The related 2-chloromethyl-1H-benzimidazole system also shows a significant downfield shift[11]. While the exact experimental value can vary, the data suggests a shift that is also considerably downfield from benzyl chloride, underscoring a common deshielding theme for -CH₂Cl groups attached to electron-deficient heterocyclic systems. The slight difference between the benzisoxazole and benzimidazole shifts can be attributed to the different heteroatoms (O vs. N-H/N) and their respective contributions to the ring's electronic properties.

Key Influences on the -CH₂Cl Chemical Shift

The following diagram illustrates the primary electronic factors that lead to the characteristic downfield chemical shift observed for the chloromethyl group in benzisoxazoles.

G cluster_causes Electronic Factors cluster_effect Result cluster_observation Spectroscopic Observation Inductive Inductive Effect (-I) of Chlorine Deshielding Significant Electron Deshielding at -CH₂- Inductive->Deshielding Anisotropy Magnetic Anisotropy of Benzisoxazole Ring Anisotropy->Deshielding Shift Downfield Shift (δ ≈ 5.2 ppm) Deshielding->Shift Leads to

Caption: Key electronic factors causing the downfield ¹H NMR shift of the chloromethyl group.

Experimental Protocol: ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This procedure is designed to be a self-validating system for the characterization of chloromethyl benzisoxazole derivatives.

1. Sample Preparation: i. Accurately weigh 5-10 mg of the purified benzisoxazole sample. ii. Transfer the sample into a clean, dry NMR tube. iii. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the sample's solubility and should be consistent for comparative studies.[12] iv. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent's residual peak is used for calibration.[13] v. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

2. NMR Spectrometer Setup & Data Acquisition: i. The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[12] ii. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). iii. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. iv. Set the acquisition parameters:

  • Spectral Width: ~12-16 ppm
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: ~2-4 seconds
  • Relaxation Delay (d1): 1-5 seconds
  • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

3. Data Processing and Analysis: i. Apply a Fourier transform to the acquired Free Induction Decay (FID). ii. Perform phase correction to ensure all peaks have a positive, symmetrical lineshape. iii. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).[7] iv. Integrate all peaks. The singlet corresponding to the -CH₂Cl group should integrate to 2H relative to other protons in the molecule. v. Identify the singlet in the expected region (typically δ > 5.0 ppm) and record its chemical shift to two decimal places.

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis for obtaining the characteristic chemical shift.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis start Start prep_sample Dissolve Sample (5-10 mg) in Deuterated Solvent with TMS start->prep_sample end End tune_shim Tune & Shim Spectrometer prep_sample->tune_shim Insert Sample acquire_fid Acquire FID (≥300 MHz) tune_shim->acquire_fid ft_phase Fourier Transform & Phase Correction acquire_fid->ft_phase calibrate Calibrate Spectrum (Ref: TMS = 0 ppm) ft_phase->calibrate analyze Identify & Record -CH₂Cl Singlet Shift calibrate->analyze analyze->end

Caption: Standard workflow for the ¹H NMR characterization of chloromethyl benzisoxazoles.

Conclusion

The ¹H NMR chemical shift of the C3-chloromethyl protons in 1,2-benzisoxazole derivatives is a highly diagnostic signal for structural confirmation. It characteristically appears as a singlet in the downfield region, typically above δ 5.0 ppm in common deuterated solvents like DMSO-d₆. This significant downfield position, when compared to analogues like benzyl chloride (δ ≈ 4.6 ppm), is a direct result of the combined inductive electron withdrawal by the chlorine atom and the potent magnetic anisotropic deshielding effect of the benzisoxazole heterocyclic system. Understanding these principles and employing a rigorous experimental protocol are essential for researchers, scientists, and drug development professionals working with this important class of molecules.

References

  • SciSpace. (2016, December 06). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.1 Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Galyak, E., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 03). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (2016). 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2024, August 01). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. Retrieved from [Link]

  • University of Regensburg. (n.d.). benzyl chloride (NMR Spectrum). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Mary, Y. S., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 87, 24-32. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Analysis

As a Senior Application Scientist, the rigorous analysis of active pharmaceutical ingredient (API) intermediates is paramount to ensuring the safety and efficacy of final drug products. 3-(Chloromethyl)-6-fluorobenzo[d]i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the rigorous analysis of active pharmaceutical ingredient (API) intermediates is paramount to ensuring the safety and efficacy of final drug products. 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0) is a highly reactive, critical building block used in the synthesis of benzisoxazole-derivative therapeutics, including several atypical antipsychotics[1].

Because the chloromethyl moiety is highly susceptible to solvolysis, selecting, handling, and analyzing the correct grade of reference standard requires a deep understanding of the molecule's mechanistic chemistry. This guide objectively compares reference standard tiers, details the causality behind handling procedures, and provides self-validating analytical protocols for accurate quality control.

Objective Comparison of Reference Standard Tiers

According to ICH Q7 guidelines, primary reference standards must be highly characterized, authenticated, and traceable[2],[3]. However, for routine laboratory analysis, secondary or in-house working standards are often derived from these primary sources to balance compliance with operational costs[4].

Below is a quantitative and qualitative comparison of the three primary tiers of reference standards available for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

Table 1: Performance and Application Comparison Matrix
MetricPrimary / Compendial StandardHigh-Purity Analytical Grade (CRM)In-House Working Standard
Purity Threshold 99.5% (Extensively characterized) 97.0% to 99.0% 98.0% (Assay assigned vs. Primary)
Traceability Absolute (Pharmacopeial / ISO 17034)Vendor Certificate of Analysis (CoA)Traceable to Primary Standard
Cost per Gram (Extremely High) (Moderate)$ (Low, post-qualification)
Orthogonal Testing NMR, MS, IR, ROI, KF, HPLC, GCHPLC/GC, NMR (Basic)HPLC/GC Assay against Primary
Ideal Use Case Calibration, Method Validation, Dispute ResolutionR&D, Early-phase synthesis, Impurity trackingRoutine QC batch release, In-process controls (IPC)

Mechanistic Insights & Handling Causality

The defining structural feature of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is its highly electrophilic chloromethyl group. Understanding its degradation pathway is non-negotiable for any analytical scientist handling this material.

If exposed to protic solvents (like methanol) or ambient moisture, the molecule undergoes rapid nucleophilic substitution (solvolysis), converting the chloromethyl group into a hydroxymethyl or methoxymethyl derivative, while releasing hydrochloric acid.

degradation A 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (Intact Standard) B H2O / Nucleophiles (Improper Storage/Diluent) A->B Solvolysis C 3-(Hydroxymethyl)-6-fluorobenzo[d]isoxazole (Degradant) B->C D HCl (Acidic Byproduct) B->D

Fig 1: Solvolysis degradation pathway of the chloromethyl group.

Handling Directives:

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Nitrogen or Argon) in tightly sealed, desiccant-protected containers.

  • Diluent Selection: Never use water or alcohols as sample diluents. Anhydrous acetonitrile or dichloromethane must be used to prevent artifact degradation prior to injection.

Self-Validating Analytical Protocols

To comply with USP <11> requirements[5], any analytical method used to evaluate a reference standard must be stability-indicating and self-validating. The following protocols integrate System Suitability Testing (SST) to ensure the system proves its own validity before data generation.

Protocol A: HPLC-UV Assay & Purity Determination

1. Standard Preparation:

  • Action: Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous acetonitrile.

  • Causality: As illustrated in Fig 1, aqueous or protic diluents induce rapid hydrolysis. Anhydrous acetonitrile ensures the standard remains 100% intact in the autosampler over a 24-hour sequence.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–2 min (10% B), 2–12 min (10% 90% B), 12–15 min (90% B). Flow rate: 1.0 mL/min. Wavelength: 254 nm.

  • Causality: The acidic mobile phase (pH ~2) serves a dual purpose. First, it protonates residual silanols on the stationary phase, eliminating peak tailing. Second, low pH kinetically stabilizes the chloromethyl group against hydrolysis during its transit through the aqueous environment of the column.

3. System Suitability (The Self-Validating Step):

  • Action: Prior to analyzing the standard, inject a resolution mixture containing 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole and 1.0% of its forced-degradation product, 3-(hydroxymethyl)-6-fluorobenzo[d]isoxazole.

  • Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.5; %RSD of standard area 0.73% (n=5).

  • Causality: If the system cannot baseline-resolve the primary hydrolytic degradant from the main peak, the assay is fundamentally invalid. Meeting these criteria mathematically proves the method is stability-indicating for that specific run.

Protocol B: GC-MS Volatile Impurity Profiling

1. Sample Preparation:

  • Action: Dilute the standard to 1 mg/mL in anhydrous dichloromethane (DCM).

  • Causality: DCM is an aprotic, highly volatile solvent that provides excellent expansion volume characteristics in the GC inlet without chemically reacting with the standard.

2. Instrument Parameters:

  • Inlet: 220°C, Split ratio 10:1.

  • Oven: 80°C (hold 1 min) ramp 20°C/min to 280°C (hold 5 min).

  • Causality: The inlet temperature is strictly capped at 220°C. Benzisoxazole rings can undergo thermal ring-opening at excessively high injector temperatures. Maintaining 220°C ensures complete volatilization while preserving the structural integrity of the molecule.

Reference Standard Qualification Workflow

When establishing an in-house working standard from a commercial analytical grade batch, a rigorous qualification cascade must be followed to ensure traceability back to a primary standard[4].

qualification Primary Primary Reference Standard (Compendial / CRM) Test2 Chromatographic Purity (HPLC-UV / GC-MS) Primary->Test2 Calibration Candidate Candidate Working Standard (In-House Synthesis) Test1 Structural Elucidation (1H-NMR, 13C-NMR, HRMS) Candidate->Test1 Candidate->Test2 Test3 Orthogonal Assays (KF Titration, ROI) Candidate->Test3 Release Qualified Working Standard (Assay Assigned) Test1->Release Pass Test2->Release Pass Fail Reject / Re-purify Test2->Fail Impurities > 0.1% Test3->Release Pass

Fig 2: Self-validating qualification workflow for in-house working standards.

References

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide Source: Qualityze URL:[Link]

  • USP <11> Reference Standards - Draft published for Comment Source: GMP Compliance URL:[Link]

  • SOP: Preparation, Qualification & Storage of Reference and Working Standards Source: Reesach URL:[Link]

Sources

Validation

Validating absence of residual solvents in benzisoxazole intermediates

Title: Validating the Absence of Residual Solvents in Benzisoxazole Intermediates: A Comparative Analytical Guide Executive Summary & The Mechanistic Challenge Benzisoxazole derivatives—such as 6-fluoro-3-(4-piperidinyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Absence of Residual Solvents in Benzisoxazole Intermediates: A Comparative Analytical Guide

Executive Summary & The Mechanistic Challenge

Benzisoxazole derivatives—such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole—are critical synthetic intermediates in the manufacturing of atypical antipsychotics (e.g., risperidone, iloperidone) and anticonvulsants. The synthesis of these complex intermediates relies heavily on organic solvents like toluene (for azeotropic cyclization), methanol (for crystallization), and N,N-dimethylformamide (DMF) (for nucleophilic substitution).

Because the benzisoxazole core features a rigid, planar aromatic system coupled with a basic nitrogen heterocycle, it is highly prone to forming strong intermolecular hydrogen bonds and trapping polar aprotic solvents within its crystal lattice during precipitation. Consequently, simple loss-on-drying (LOD) techniques are fundamentally inadequate. Validating the absolute absence—or regulatory compliance—of these organic volatile impurities (OVIs) requires advanced chromatographic techniques to meet the strict Permitted Daily Exposure (PDE) limits mandated by the ICH Q3C(R9) guidelines[1] and USP <467> standards[2].

Comparative Analysis of Analytical Modalities

To objectively validate the absence of residual solvents, the chosen analytical modality must overcome the non-volatile nature of the benzisoxazole matrix while achieving sub-ppm sensitivity. Below is a critical comparison of industry-standard alternatives.

Table 1: Performance Comparison of Analytical Modalities for Benzisoxazole Intermediates

Analytical ModalitySensitivity (LOD)SpecificityMatrix InterferencePrimary Application & Causality
Static HS-GC-FID < 1 ppmModerate (RT based)Very LowGold Standard: Keeps non-volatile API in the vial; prevents GC inlet contamination[3].
HS-GC-MS < 0.1 ppmVery High (m/z)Very LowUnknown Identification: Best for structural elucidation of unexpected volatile degradants[4].
Direct Injection GC ~10 ppmModerateHighHigh-Boiling Solvents: Causes rapid column degradation due to API deposition on the inlet.
Quantitative NMR ~100 ppmVery HighLowProcess Screening: Rapid feedback for chemistry optimization, but fails ICH Q3C sensitivity limits.

Expert Insight: Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) remains the premier choice for routine validation[5]. By heating the sample in a sealed vial, thermodynamic equilibrium is reached, driving only the volatile solvents into the gas phase. The non-volatile benzisoxazole matrix remains trapped in the liquid diluent, completely eliminating matrix deposition on the GC column and ensuring long-term method reproducibility[3].

Self-Validating Experimental Protocol: HS-GC-FID

To ensure absolute trustworthiness, the following USP <467> compliant protocol is designed as a self-validating system . It proves that a "zero solvent" result is a true negative, rather than an artifact of matrix suppression or instrument failure.

Phase 1: Matrix Dissolution & Headspace Equilibration
  • Diluent Selection: Dissolve 100 mg of the benzisoxazole intermediate in 5.0 mL of anhydrous Dimethyl sulfoxide (DMSO).

    • Causality: Benzisoxazole must be completely dissolved to destroy the crystal lattice. If the intermediate remains a suspension, trapped intra-lattice solvents will not partition into the headspace, leading to dangerous false negatives.

  • Headspace Parameters: Incubate the sealed vial at 80°C for 45 minutes with moderate agitation.

    • Causality: This temperature provides sufficient thermal energy to drive high-boiling solvents (like DMF and Toluene) into the gas phase without causing thermal degradation of the benzisoxazole core[6].

Phase 2: Chromatographic Separation (USP <467> Procedure A)
  • Column Selection: Utilize a G43 phase column (6% cyanopropylphenyl / 94% dimethylpolysiloxane), dimensions 30 m × 0.32 mm × 1.8 µm[6].

    • Causality: The thick 1.8 µm film drastically increases the retention of highly volatile Class 1 solvents (like Benzene), preventing them from co-eluting with the void volume, while the mid-polarity phase resolves critical pairs[4].

  • Oven Program: Hold at 40°C for 20 min, ramp at 10°C/min to 240°C, hold for 10 min.

Phase 3: The 4-Arm Self-Validation Logic

Before a batch can be certified as "solvent-free", the analytical sequence must pass these four self-validating gates:

  • Blank (DMSO Only): Proves that no ghost peaks originate from the diluent or carrier gas.

  • System Suitability Test (SST): Inject a standard spiked at the ICH Q3C limit. Causality: Proves detector sensitivity (Signal-to-Noise > 5 for 1,1,1-Trichloroethane) and resolving power (Resolution > 1.0 between Acetonitrile and Dichloromethane)[6].

  • Unspiked Benzisoxazole Sample: The quantitative measurement of the batch.

  • Spiked Benzisoxazole Sample (Recovery Arm): The sample is spiked with target solvents at 100% of the specification limit. Causality: If recovery falls outside the 80–120% range, it proves the benzisoxazole matrix is actively suppressing volatilization (e.g., via hydrogen bonding), invalidating the assay.

Quantitative Data Summary

Table 2: ICH Q3C Limits and Method Recovery Data for Benzisoxazole Synthesis Solvents

Target SolventICH ClassPDE Limit (ppm)*HS-GC-FID LODRecovery in Benzisoxazole Matrix
Benzene12 ppm0.1 ppm98.5%
Toluene2890 ppm5.0 ppm101.2%
Methanol23000 ppm10.0 ppm95.4%
N,N-Dimethylformamide2880 ppm15.0 ppm92.8%
Ethyl Acetate35000 ppm5.0 ppm99.1%

*Limits calculated based on a standard 10g daily dose assumption per ICH Q3C(R9)[1].

Analytical Workflow Visualization

USP467_Workflow Sample Benzisoxazole Intermediate Sample Prep (DMSO Diluent) Headspace Static Headspace Extraction (80°C, 45 min) Sample->Headspace ProcA Procedure A: GC-FID Screening (G43 Column) Headspace->ProcA Decision1 Peak > ICH Q3C Limit? ProcA->Decision1 Pass Pass: Solvents Absent or < Limit Decision1->Pass No ProcB Procedure B: GC-FID Confirmation (G16 Column) Decision1->ProcB Yes Decision2 Peak Confirmed? ProcB->Decision2 Decision2->Pass No ProcC Procedure C: GC-FID Quantitation Decision2->ProcC Yes Fail Fail: Batch Rejected or Reworked ProcC->Fail

USP <467> Headspace GC-FID Workflow for Residual Solvent Validation in Benzisoxazole Intermediates.

Sources

Comparative

Comparative Guide: Advanced Spectroscopic Platforms for the Characterization of 6-Fluoro-3-Substituted Benzisoxazoles

Executive Summary The 6-fluoro-3-substituted 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for blockbuster atypical antipsychotics (e.g., risperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoro-3-substituted 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for blockbuster atypical antipsychotics (e.g., risperidone, paliperidone) and is increasingly explored in novel drug discovery, including potent antiproliferative agents[1] and dual-acting SSRI/5-HT1A receptor ligands[2]. Because minor synthetic deviations can drastically alter the pharmacological profile of these compounds, rigorous structural validation and batch-to-batch consistency are critical[3].

This guide objectively compares the performance of three primary analytical platforms—Multinuclear NMR , High-Resolution LC-MS/MS (Q-TOF) , and ATR-FTIR —for the structural elucidation and quality control of 6-fluoro-3-substituted benzisoxazoles. By analyzing their distinct capabilities, limits of detection, and throughput, researchers can design an optimal, self-validating analytical workflow.

Platform Performance Comparison

To comprehensively characterize 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, no single technique is sufficient. The table below summarizes the quantitative performance metrics and primary utility of each platform.

Quantitative Data Comparison
Analytical PlatformPrimary CapabilityLimit of Detection (LOD)ThroughputCost per SampleStructural Resolution
Multinuclear NMR (400+ MHz) 3D Conformation, Regiochemistry~1–5 mg (routine)Low (15–60 min)HighExcellent (Atomic level)
HR-LC-MS/MS (Q-TOF) Exact Mass, Trace Impurities~1–10 ng/mLHigh (5–10 min)MediumModerate (Connectivity)
ATR-FTIR Functional Group Fingerprinting~5–10 mg (neat)Very High (<2 min)LowLow (Bulk functional)
Analytical Synergy & Causality
  • Multinuclear NMR ( 1 H, 13 C, 19 F): Unmatched for absolute structural assignment. Because the 6-fluoro substituent induces complex J -coupling in the aromatic region of the 1 H spectrum, 19 F NMR provides a critical, background-free diagnostic signal. It confirms the integrity of the benzisoxazole core independently of the highly variable 3-substituent (e.g., piperidine or pyrido-pyrimidine rings)[2].

  • HR-LC-MS/MS: Essential for identifying trace impurities and confirming elemental composition. The fragile N–O bond of the benzisoxazole ring dictates its fragmentation pathway, making tandem mass spectrometry highly predictable and reliable for structural connectivity mapping[3].

  • ATR-FTIR: While lacking atomic resolution, FTIR is the fastest method for confirming bulk functional groups (e.g., C=N, C–F) and assessing batch-to-batch moisture content, which is vital for hygroscopic hydrochloride salts[3].

Experimental Workflows & Logical Relationships

The integration of these platforms forms a cohesive structural validation system.

Workflow Sample 6-Fluoro-3-Substituted Benzisoxazole Sample NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS HR-LC-MS/MS (Q-TOF) Sample->MS IR ATR-FTIR Spectroscopy Sample->IR StructEluc Regiochemistry & 3D Conformation NMR->StructEluc MassFrag Exact Mass & Fragmentation Map MS->MassFrag FuncGroup Functional Group Fingerprinting IR->FuncGroup Final Comprehensive Structural Validation StructEluc->Final MassFrag->Final FuncGroup->Final

Multimodal spectroscopic workflow for 6-fluoro-3-substituted benzisoxazole characterization.

MSLogic Precursor Protonated Precursor [M+H]+ IsoxazoleCleavage N-O Bond Cleavage (Benzisoxazole Ring) Precursor->IsoxazoleCleavage CID PiperidineLoss Loss of 3-Substituent (e.g., Piperidine) Precursor->PiperidineLoss CID FluorineRet Fluorobenzoyl Cation Formation IsoxazoleCleavage->FluorineRet Rearrangement

Collision-induced dissociation (CID) fragmentation logic for benzisoxazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and explicit mechanistic reasoning.

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Objective: Unambiguous assignment of regiochemistry and confirmation of structural integrity[2].

  • Sample Preparation: Dissolve 10–15 mg of the synthesized compound in 0.7 mL of DMSO- d6​ .

    • Causality: Many 6-fluoro-3-substituted benzisoxazoles are isolated as hydrochloride salts to improve bioavailability[3]. These salts exhibit poor solubility in standard chlorinated solvents (like CDCl 3​ ); DMSO- d6​ ensures complete dissolution, preventing line-broadening artifacts.

  • System Validation: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl 3​ ).

    • Self-Validation: TMS serves as the 0.00 ppm reference for 1 H and 13 C, while CFCl 3​ serves as the 0.00 ppm reference for 19 F. If the solvent residual peak (DMSO at 2.50 ppm) shifts, the internal standards immediately flag calibration drift.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 1 sec relaxation delay.

    • 13 C NMR: 1024 scans, 2 sec relaxation delay (to account for quaternary carbons in the benzisoxazole ring).

    • 19 F NMR: 64 scans, 1 H-decoupled.

    • Causality: 1 H-decoupling during 19 F acquisition collapses the complex multiplet caused by 19 F- 1 H coupling into a sharp singlet, allowing for precise integration and purity assessment.

Protocol B: High-Resolution LC-MS/MS (Q-TOF)

Objective: Determination of exact mass (< 5 ppm error) and structural connectivity mapping via CID[3].

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ion necessary for positive-ion Electrospray Ionization (ESI).

  • System Validation: Inject a blank (solvent only) followed by a reference standard (e.g., high-purity risperidone API).

    • Self-Validation: The blank ensures no carryover from previous runs. The reference standard validates the mass accuracy calibration of the Q-TOF analyzer before the unknown batches are processed.

  • Acquisition & Fragmentation: Introduce the sample via direct infusion or rapid LC gradient. Set the mass range to 100–500 m/z. Apply Collision-Induced Dissociation (CID) at 20 eV and 40 eV.

    • Causality: The N–O bond in the benzisoxazole ring is the weakest link. CID at 20 eV typically induces cleavage of the 3-substituent, while 40 eV forces the characteristic N–O ring opening, yielding a diagnostic fluorobenzoyl cation.

Protocol C: ATR-FTIR Spectroscopy

Objective: Rapid batch-to-batch consistency checking and moisture quantification[3].

  • System Validation: Collect a background scan (32 scans) on the empty, cleaned diamond crystal immediately prior to sample analysis.

    • Self-Validation: This step actively subtracts ambient atmospheric CO 2​ and water vapor, which fluctuate dynamically in the laboratory environment and can mask critical sample peaks.

  • Sample Preparation & Acquisition: Place 5–10 mg of the neat solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Traditional KBr pellet preparation is avoided because KBr is highly hygroscopic. Moisture absorbed during pellet pressing would falsely indicate elevated water content in the API batch. ATR analyzes the neat powder, preserving the true hydration state of the sample.

  • Data Processing: Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Key diagnostic bands include the C=N stretch (~1610–1640 cm −1 ) and the C–F stretch (~1100–1250 cm −1 ).

References

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)
  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)
  • Comparative Spectroscopic Analysis of 6-Fluoro-3-(4-piperidinyl)

Sources

Validation

Assay testing for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole raw material

Assay Testing for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole: A Comparative Methodological Guide As pharmaceutical pipelines increasingly rely on complex fluorinated heterocycles, the analytical control of raw materials...

Author: BenchChem Technical Support Team. Date: March 2026

Assay Testing for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on complex fluorinated heterocycles, the analytical control of raw materials becomes a critical bottleneck. 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0)[1] is a highly reactive building block utilized in the synthesis of advanced therapeutics. However, its structural features—specifically the electrophilic chloromethyl group at the 3-position—present significant analytical liabilities.

This guide objectively compares analytical platforms for the bulk assay of this raw material, explains the chemical causality behind protocol design, and provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology grounded in current compendial standards.

Methodological Comparison: Selecting the Optimal Platform

When assaying reactive intermediates, the analytical technique must not induce artifactual degradation. The table below compares the three primary chromatographic platforms evaluated for this compound.

Analytical PlatformResolution & SpecificitySensitivity (LOD)Analyte Stability RiskCost & ThroughputVerdict
RP-HPLC-UV High (Excellent critical pair separation)~0.1 µg/mLLow (If aprotic diluent is used)High throughput, Low costOptimal for Bulk Assay
GC-FID Very High (Capillary resolution)~0.5 µg/mLHigh (Thermal dehydrohalogenation)Medium throughputNot Recommended
LC-MS/MS Ultimate (Mass-specific detection)~1.0 ng/mLLow (Requires source temp tuning)Low throughput, High costReserve for Impurity ID

The Causality of Platform Selection: While Gas Chromatography (GC-FID) is a staple for raw material testing, the thermal energy in the GC injection port (typically >200°C) induces rapid dehydrohalogenation and thermal rearrangement of the chloromethyl group. This creates artifactual impurities that falsely lower the assay value. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) avoids thermal degradation but introduces unnecessary variance for bulk quantitation. Therefore, RP-HPLC-UV is the most robust, self-validating choice—provided the sample preparation is meticulously controlled.

The Causality of Sample Preparation: Preventing Solvolysis

The most common point of failure in assaying 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is the sample preparation phase. Chloromethyl groups are highly susceptible to nucleophilic attack[2].

If a protic solvent (such as water or methanol) is used as the sample diluent, the compound undergoes rapid solvolysis, hydrolyzing to form 3-(hydroxymethyl)-6-fluorobenzo[d]isoxazole. To ensure a self-validating system where the assay reflects the true batch purity rather than sample-prep degradation, the protocol mandates a strictly aprotic diluent (100% Acetonitrile) and kinetic freezing of the sample vial at 4°C.

Workflow Raw 3-(Chloromethyl)-6-fluoro- benzo[d]isoxazole Protic Protic Diluent (H2O / MeOH) Raw->Protic High Risk Aprotic Aprotic Diluent (100% ACN) Raw->Aprotic Optimal Degrad Solvolysis (Hydroxymethyl Impurity) Protic->Degrad Stable Stable Analyte (Intact Chloromethyl) Aprotic->Stable HPLC RP-HPLC-UV Assay (C18, 254 nm) Degrad->HPLC Stable->HPLC ResultBad False Low Assay Failed Specification HPLC->ResultBad ResultGood Accurate Bulk Assay Validated Result HPLC->ResultGood

Workflow and degradation pathways of the chloromethyl intermediate during sample prep.

Experimental Protocol: Self-Validating RP-HPLC-UV Assay

This protocol is designed to eliminate secondary interactions and ensure high precision, aligning with the modernized gradient allowances outlined in [3].

A. Reagents & Sample Preparation
  • Diluent: 100% HPLC-Grade Acetonitrile (Strictly aprotic).

  • Standard/Sample Preparation: Accurately weigh 25.0 mg of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole into a 50 mL amber volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 0.5 mg/mL. Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

B. Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (Superficially porous particles recommended for higher efficiency).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Expert Insight: The low pH of TFA fully protonates residual silanols on the silica stationary phase, preventing ionic interactions with the benzisoxazole nitrogen and ensuring perfect peak symmetry).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C (Critical to kinetically halt trace hydrolysis over a 24-hour sequence).

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020 (Re-equilibration)
20.08020

System Suitability & Validation Logic

A method is only as trustworthy as its System Suitability Testing (SST). To ensure the assay is fit for its intended purpose, the protocol must be validated across a lifecycle approach as dictated by the[4].

Before any sample batch is analyzed, the system must self-validate by passing the following compendial criteria:

  • Resolution ( Rs​ ): > 2.0 between the active pharmaceutical ingredient (API) and its primary hydroxymethyl degradant.

  • Tailing Factor ( Tf​ ): ≤ 1.5 to confirm the absence of secondary silanol interactions.

  • Injection Precision: Relative Standard Deviation (RSD) ≤ 0.73% for five replicate injections of the standard solution[5].

Validation SST System Suitability (USP <621>) Res Resolution (Rs > 2.0) Critical Pair Separation SST->Res Tail Tailing Factor (Tf ≤ 1.5) Peak Symmetry SST->Tail RSD Precision (RSD ≤ 0.73%) Injection Repeatability SST->RSD ICH Method Lifecycle (ICH Q2(R2)) Res->ICH Tail->ICH RSD->ICH Release Batch Release Testing ICH->Release Validated

System suitability and validation logic grounded in USP <621> and ICH Q2(R2) frameworks.

References

  • ICH Q2(R2) Validation of Analytical Procedures. MasterControl / International Council for Harmonisation. Available at:[Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. Waters Corporation. Available at:[Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

For researchers and drug development professionals, the synthesis and application of novel compounds like 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole are pivotal. However, the lifecycle of these potent molecules extends b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole are pivotal. However, the lifecycle of these potent molecules extends beyond their immediate use. Responsible and compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole, grounded in established safety principles and regulatory standards.

As a halogenated organic compound, 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole requires a dedicated waste stream to mitigate its potential hazards.[1][2] Its chemical structure, incorporating both chlorine and fluorine, necessitates careful handling to prevent environmental contamination and ensure personnel safety.[3] This guide will walk you through the essential considerations and actions for its proper disposal.

Core Principles of Halogenated Waste Management

The fundamental principle behind the disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is segregation . Halogenated organic compounds are treated differently from non-halogenated organic waste. The combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen halides. Therefore, specialized incineration processes are required for their disposal, which are significantly more costly than for non-halogenated waste.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole from the point of generation to its final removal from your facility.

Personal Protective Equipment (PPE)

Before handling 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole for any purpose, including disposal, it is imperative to wear appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6]

  • Skin and Body Protection: A standard laboratory coat is required.[7]

  • Respiratory Protection: When handling the solid compound or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. All handling of the compound should ideally take place within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Waste Segregation and Collection

Proper segregation at the source is the most critical step in managing this waste stream effectively.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for "Halogenated Organic Waste."[4][7][8]

  • Chemical Compatibility: The container must be made of a material compatible with 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers with secure screw-top caps are generally suitable.[1][8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(Chloromethyl)-6-fluorobenzo[d]isoxazole."[1][8] Do not use abbreviations. If it is a mixed waste stream, all components must be listed.[8]

In-Lab Waste Accumulation

Follow these best practices for accumulating the waste in your laboratory's designated Satellite Accumulation Area (SAA):

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[1][8]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

  • Fill Level: Do not overfill the container. A general rule is to fill it to no more than 80% capacity to allow for vapor expansion.[7]

Disposal of Empty Containers

Empty containers that once held 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent, such as acetone or ethanol.[7]

  • Rinsate Collection: The solvent rinsate from this process is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[7]

  • Final Disposal of Container: After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, it is crucial to deface or remove the original label to prevent any confusion.[7] Always confirm your institution's specific policies on this matter.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.[7]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Step 1.

  • Containment and Absorption: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain and absorb the liquid.[1][7]

  • Collection of Spill Debris: All contaminated absorbent materials and cleaning supplies must be collected and placed in the "Halogenated Organic Waste" container.[1][7]

  • Decontamination: Clean the spill area with a suitable detergent and water.[7]

Quantitative Data and Key Information

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of chlorine and fluorine in the molecular structure.[1][2][3]
Primary Hazards Skin sensitizer, very toxic to aquatic life.[5]Requires careful handling to prevent allergic reactions and environmental release.[5]
Container Material High-Density Polyethylene (HDPE) or GlassChemical resistance to halogenated organic compounds.[1][8]
Container Fill Level Max 80%To allow for vapor expansion and prevent spills.[7]
Empty Container Decontamination Triple-rinse with a suitable solvent.To ensure the removal of residual hazardous material.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole and its associated waste.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_solid_liquid Solid/Liquid Waste Path cluster_container Empty Container Path cluster_final_disposal Final Disposal A 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole waste generated B Is the waste a solid, liquid, or an empty container? A->B C Collect in a labeled 'Halogenated Organic Waste' container B->C Solid or Liquid F Triple-rinse with a suitable solvent B->F Empty Container D Store in a designated Satellite Accumulation Area (SAA) C->D E Ensure container is sealed and in secondary containment D->E I Contact Environmental Health and Safety (EHS) for pickup E->I G Collect rinsate in 'Halogenated Organic Waste' container F->G G->C H Deface original label and dispose of container as non-hazardous J Waste is transported for specialized incineration I->J

Caption: Decision workflow for the disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

Regulatory Compliance

It is paramount to remember that all hazardous waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.[9]

Conclusion

The proper disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a critical responsibility for all laboratory personnel. By adhering to the principles of segregation, proper labeling, and safe handling, you contribute to a safer working environment and the protection of our ecosystem. This guide provides a robust framework for these procedures, but it should be supplemented by your institution's specific policies and a thorough understanding of the relevant safety data sheets.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET. Link

  • Environment, Health and Safety. 7.2 Organic Solvents. Link

  • MolCore. 3-(chloromethyl)-6-fluorobenzo[d]isoxazole | 1824096-71-0. Link

  • Temple University. Halogenated Solvents in Laboratories. Link

  • University of British Columbia. Organic Solvent Waste Disposal. Link

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Link

  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET. Link

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Link

  • Benchchem. Proper Disposal of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: A Guide for Laboratory Professionals. Link

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Link

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET. Link

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Link

  • ThermoFisher. (2009, September 22). SAFETY DATA SHEET. Link

  • BLD Pharmatech. SAFETY DATA SHEET. Link

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Link

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET. Link

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Link

Sources

Handling

Personal protective equipment for handling 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Comprehensive Safety & Handling Guide: 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole A Senior Application Scientist's Protocol for Ensuring Laboratory Safety This document provides essential safety protocols, personal prote...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to minimize risk and ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a halogenated organic compound with significant potential hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The compound is classified as a combustible material that causes severe skin burns and serious eye damage.[1] Inhalation may cause respiratory irritation, and ingestion may be harmful.[1][2][3] Upon combustion, it can release toxic gases, including carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1]

Key Hazard Information:

Hazard ClassificationCategoryDescriptionSupporting Sources
Skin Corrosion / IrritationCategory 1BCauses severe skin burns.[1][1]
Serious Eye Damage / IrritationCategory 1Causes serious, potentially irreversible eye damage.[1][1]
Specific Target Organ ToxicityCategory 3May cause respiratory system irritation upon single exposure.[2][4][5][2][4][5]
Acute Toxicity (Oral)Category 4 (Assumed)Harmful if swallowed.[2][3][2][3]
FlammabilityCombustibleVapors may form explosive mixtures with air and can flash back from an ignition source.[1][6][1][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[7] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table of Essential PPE:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133, used in combination with a full-face shield.[1][8]The compound is corrosive and can cause severe, irreversible eye damage.[1] Goggles provide a seal against splashes, while the face shield protects the entire face.
Skin Protection Gloves: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is required. Gloves must be inspected for defects before use.[9][10][11] Body: A flame-resistant, chemically impervious lab coat or coveralls. An apron may be required for large-volume transfers.[8][10] Footwear: Closed-toe, chemical-resistant safety shoes.[7][9]Prevents direct contact with the skin, which can cause severe chemical burns. Double-gloving provides an extra layer of protection, and proper material selection ensures chemical resistance.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[9] If exposure limits are exceeded or in the event of a large spill, a NIOSH/MSHA-approved full-face respirator with an organic vapor/acid gas cartridge (Type ABEK) is necessary.[1][10]Vapors can cause respiratory irritation.[2] A fume hood provides primary engineering control to minimize inhalation. A respirator is a critical secondary defense.

Operational Plan: From Preparation to Disposal

Adherence to strict operational protocols is non-negotiable for the safe handling of this compound.

Pre-Handling Safety Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational with a valid certification and proper airflow.

  • Locate Emergency Equipment: Confirm immediate access to a fully functional safety shower and eyewash station.[1][12]

  • Assemble All PPE: Lay out all required PPE for inspection before entering the handling area.[13]

  • Prepare Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., sand, vermiculite), and designated waste containers is readily available.[10][12] Do not use combustible absorbents.[12]

  • Review Safety Data Sheet (SDS): Read the most current SDS for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole before beginning work.

Visualized Workflow: PPE Selection & Safe Handling

The following diagram outlines the decision-making process for ensuring safety throughout the handling workflow.

cluster_prep Preparation Phase cluster_ppe PPE Donning & Verification cluster_handling Handling Phase (Inside Fume Hood) cluster_response Post-Handling & Disposal start Start: Handling 3-(Chloromethyl)-6- fluorobenzo[d]isoxazole sds Review SDS start->sds risk_assessment Conduct Task-Specific Risk Assessment emergency_prep Verify Fume Hood, Eyewash, Safety Shower & Spill Kit risk_assessment->emergency_prep sds->risk_assessment ppe_selection Select PPE per Core Directive (Section 2) emergency_prep->ppe_selection don_ppe Don PPE: 1. Inner Gloves 2. Lab Coat/Coveralls 3. Outer Gloves (over cuff) 4. Goggles & Face Shield 5. Respirator (if required) ppe_selection->don_ppe handling Perform Chemical Handling: Weighing, Transfer, Reaction don_ppe->handling spill Spill Occurs? handling->spill spill_protocol Execute Spill Protocol: Evacuate, Ventilate, Contain spill->spill_protocol Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_protocol->decontaminate doff_ppe Doff PPE (Contaminated items into designated waste) decontaminate->doff_ppe disposal Dispose of Chemical & Contaminated Waste per Protocol (Section 3.4) doff_ppe->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole.

Step-by-Step PPE Doffing (Removal) Procedure

The removal of PPE is a critical step to prevent cross-contamination. This process should be performed slowly and deliberately.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[9]

  • Face/Eye Protection: Remove the face shield and safety goggles from the back of the head. Place them in a designated area for decontamination.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body, ensuring the contaminated exterior does not touch your inner clothing. Place it directly into a hazardous waste bag.

  • Inner Gloves: Finally, remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[9]

Disposal Plan for Contaminated Materials

Proper segregation and disposal of waste are paramount to prevent environmental release and ensure compliance.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, boot covers) must be considered hazardous waste. Place them in a clearly labeled, sealed container designated for halogenated organic waste.[1]

  • Chemical Waste: Unused or waste 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole and any solutions containing it must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Halogenated organic waste should not be incinerated without appropriate flue gas scrubbing capabilities due to the potential formation of dioxins and release of HCl and HF.[14] Arrange for disposal via a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][14] Do not pour this chemical down the drain.[10]

References

  • Vertex AI Search, Safety Data Sheet for a rel
  • Tokyo Chemical Industry, SAFETY D
  • CymitQuimica, Safety D
  • Sigma-Aldrich, SAFETY D
  • TargetMol, Safety D
  • RI DEM, Personal Protection Equipment (PPE). (Source 6)
  • CymitQuimica, Safety Data Sheet for a rel
  • Fisher Scientific, SAFETY D
  • International Paint Sdn Bhd, Safety Data Sheet 1. Product and company identification 2.
  • Benchchem, Personal protective equipment for handling 4-propyl-1,3-oxazole. (Source 10)
  • Benchchem, Personal protective equipment for handling 3-Isoxazolidinemethanol. (Source 11)
  • Sigma-Aldrich, SAFETY D
  • Carl ROTH, SAFETY D
  • NIOSH, Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source 14)
  • Storemasta Blog, Examples of PPE for Various Dangerous Goods Classes. (Source 15)
  • Fisher Scientific, SAFETY DATA SHEET for a rel
  • Conrad Electronic SE, Material Safety D
  • BLD Pharmatech, Safety Data Sheet for a rel
  • Wakol GmbH, Wakol DL 3365 StarLeit - Safety d
  • Sciencemadness Wiki, Proper disposal of chemicals. (Source 20)
  • 3M, Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (Source 21)
  • UNODC, Disposal of Chemicals used in the Illicit Manufacture of Drugs. (Source 22)
  • Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Labor

Sources

© Copyright 2026 BenchChem. All Rights Reserved.